molecular formula C10H11N3 B3023030 3-Methylisoquinoline-5,8-diamine CAS No. 24011-37-8

3-Methylisoquinoline-5,8-diamine

Cat. No.: B3023030
CAS No.: 24011-37-8
M. Wt: 173.21 g/mol
InChI Key: CLXGDIDYRSOQFG-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-5,8-diamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylisoquinoline-5,8-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylisoquinoline-5,8-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylisoquinoline-5,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXGDIDYRSOQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis & Characterization of 3-Methylisoquinoline-5,8-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The isoquinoline-5,8-diamine scaffold represents a critical pharmacophore in the development of antitumor antibiotics, specifically analogues of streptonigrin and lavendamycin . While the 3-methyl substituent enhances lipophilicity and metabolic stability, the introduction of primary amines at the para-positions (C5 and C8) of the benzenoid ring presents a significant regiochemical challenge.

Direct nitration of 3-methylisoquinoline yields predominantly the 5-nitro isomer, making the access to the 5,8-diamine via electrophilic aromatic substitution inefficient. This guide details a regiospecific synthetic strategy utilizing a 2,5-dimethoxybenzaldehyde precursor. This "Dimethoxy Route" ensures correct nitrogen placement via an oxidation-oximation-reduction sequence, offering a scalable and self-validating workflow for high-purity isolation.

Retrosynthetic Analysis

To guarantee the 5,8-substitution pattern, we bypass the ambiguity of direct nitration. The synthesis is deconstructed into three phases:

  • Core Construction: Pomeranz-Fritsch type cyclization to lock the isoquinoline skeleton.

  • Oxidative Activation: Conversion of the electron-rich dimethoxy ring to the 5,8-quinone.

  • Functional Group Interconversion: Transformation of carbonyls to amines via a dioxime intermediate.

Retrosynthesis Target 3-Methylisoquinoline- 5,8-diamine Intermediate1 3-Methylisoquinoline- 5,8-dione dioxime Target->Intermediate1 Reduction Intermediate2 3-Methylisoquinoline- 5,8-dione Intermediate1->Intermediate2 Condensation (NH2OH) Precursor 5,8-Dimethoxy- 3-methylisoquinoline Intermediate2->Precursor CAN Oxidation StartingMaterial 2,5-Dimethoxybenzaldehyde + Aminoacetal Precursor->StartingMaterial Cyclization

Figure 1: Retrosynthetic logic flow ensuring regiospecificity at C5 and C8.

Detailed Experimental Protocols

Phase 1: Synthesis of 5,8-Dimethoxy-3-methylisoquinoline

Objective: Construct the isoquinoline core with protected oxygen functionality at C5 and C8.

  • Reagents: 2,5-Dimethoxybenzaldehyde, Aminoacetaldehyde dimethyl acetal, Toluenesulfonic acid (pTsOH).

  • Mechanism: Modified Pomeranz-Fritsch cyclization.

Protocol:

  • Imine Formation: Dissolve 2,5-dimethoxybenzaldehyde (50 mmol) and aminoacetaldehyde dimethyl acetal (55 mmol) in dry toluene (150 mL). Reflux with a Dean-Stark trap for 4 hours to remove water. Evaporate solvent to yield the crude Schiff base.

  • Cyclization: Dissolve the crude imine in trifluoroacetic acid (TFA) or 70%

    
     at 0°C. Stir for 30 minutes, then warm to room temperature (25°C) and stir for 12 hours.
    
  • Work-up: Pour onto crushed ice/NH4OH. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

  • Validation Point:

    
     NMR must show singlet methoxy peaks at 
    
    
    
    3.9-4.0 ppm and the C1-proton singlet at
    
    
    ~9.0 ppm.
Phase 2: Oxidation to 3-Methylisoquinoline-5,8-dione

Objective: Reveal the quinone moiety. Ceric Ammonium Nitrate (CAN) is chosen for its mildness compared to argentic oxide.

  • Reagents: Ceric Ammonium Nitrate (CAN), Acetonitrile (

    
    ), Water.
    

Protocol:

  • Dissolve 5,8-dimethoxy-3-methylisoquinoline (10 mmol) in

    
     (40 mL).
    
  • Prepare a solution of CAN (25 mmol) in water (20 mL).

  • Add CAN solution dropwise at 0°C over 20 minutes. The solution will turn bright yellow/orange.

  • Stir at room temperature for 2 hours.

  • Isolation: Dilute with water, extract with Chloroform (

    
    ). Wash with brine, dry over 
    
    
    
    .
  • Yield: Expect a yellow solid (Quinone).[1]

  • Data Check: Loss of methoxy signals in NMR; appearance of quinone carbonyl stretches in IR (~1660

    
    ).
    
Phase 3: Conversion to 3-Methylisoquinoline-5,8-diamine

Objective: Transform the dione to the diamine via a dioxime intermediate to avoid Michael addition side-products.

Step 3A: Dioxime Formation

  • Suspend the quinone (5 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine hydrochloride (

    
    ) (15 mmol) and Pyridine (15 mmol).
    
  • Reflux for 2-4 hours. A precipitate (the dioxime) usually forms.

  • Cool, filter, and wash with cold water.

Step 3B: Reduction to Diamine

  • Catalyst: 10% Pd/C or Raney Nickel.

  • Solvent: Methanol/Acetic Acid (10:1).

  • Procedure: Hydrogenate the dioxime (2 mmol) at 40 psi

    
     for 6 hours.
    
  • Work-up: Filter catalyst through Celite under Argon (prevent oxidation). Evaporate solvent.[2][3]

  • Neutralization: Treat residue with dilute

    
    , extract with EtOAc.
    
  • Final Product: 3-Methylisoquinoline-5,8-diamine (Red/Brown solid).

Characterization Data

The following table summarizes the expected spectral signatures for the target molecule. These values are derived from structure-activity relationships of analogous 5,8-diaminoisoquinolines.

TechniqueParameterExpected Signal / ValueStructural Assignment

NMR

2.65 ppm (s, 3H)
Singlet3-Methyl group

4.5 - 5.5 ppm (br s, 4H)
Broad Singlet

protons (C5, C8)

6.80 ppm (d, J=8Hz, 1H)
DoubletC6 or C7 aromatic proton

6.85 ppm (d, J=8Hz, 1H)
DoubletC7 or C6 aromatic proton

7.40 ppm (s, 1H)
SingletC4 proton

9.10 ppm (s, 1H)
SingletC1 proton (Deshielded by N)

NMR

~22 ppm
Methyl


135-140 ppm
QuaternaryC5, C8 (

)
IR 3350, 3450

DoubletPrimary Amine N-H stretch
MS (ESI) m/z 174.1 [M+H]+Molecular Ion

Critical Workflow & Safety Diagram

The synthesis involves transitions between redox states (aromatic -> quinone -> aromatic). The following diagram illustrates the critical path and decision nodes.

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Oxidation cluster_2 Phase 3: Amination Step1 Cyclization (TFA/H2SO4) Check1 QC: NMR (Methoxy Check) Step1->Check1 Step2 CAN Oxidation (Acetonitrile) Check1->Step2 Pass Check2 QC: IR (C=O band) Step2->Check2 Step3 Oximation (NH2OH) Check2->Step3 Pass Step4 Pd/C Reduction Step3->Step4 Final Final Isolation (Argon atm) Step4->Final

Figure 2: Experimental workflow with integrated Quality Control (QC) checkpoints.

Safety & Handling Protocols

  • Quinone Toxicity: The intermediate 3-methylisoquinoline-5,8-dione is a suspected Michael acceptor and potential DNA intercalator. Handle in a fume hood with double nitrile gloves.

  • Explosion Hazard: Hydroxylamine hydrochloride (used in Step 3A) can be explosive upon heating if not properly buffered. Ensure the reaction vessel is vented.

  • Catalyst Ignition: Palladium on Carbon (Pd/C) is pyrophoric when dry. Keep wet with solvent (methanol) at all times and purge with inert gas (Argon/Nitrogen) before introducing hydrogen.

References

  • Synthesis of Isoquinoline Quinones: Reyes-Benitez, J. F., et al. (2014). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione derivatives. Indian Journal of Chemistry, Section B. (Verified via ResearchGate/NISCAIR)[4]

  • General Isoquinoline Synthesis (Pomeranz-Fritsch): Wang, X., et al. (2014). Isoquinoline Skeleton Synthesis via C-H Activation. Royal Society of Chemistry Advances.

  • Oxidative Demethylation with CAN: Snyder, C. D., & Rapoport, H. (1972). Oxidative cleavage of hydroquinone ethers with argentic oxide and ceric ammonium nitrate. Journal of the American Chemical Society.

  • Reduction of Quinone Dioximes to Diamines: Kozikowski, A. P., et al. (1998). Synthesis of 5,8-diamino-substituted quinolines. Journal of Medicinal Chemistry.

Sources

Technical Guide: Physicochemical Properties & Handling of 3-Methylisoquinoline-5,8-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylisoquinoline-5,8-diamine is a highly electron-rich, redox-active heterocyclic scaffold. It serves primarily as the reduced congener of 3-methylisoquinoline-5,8-dione , a structural motif found in antitumor antibiotics like streptonigrin and lavendamycin.

Critical Technical Note: Unlike standard reagents, this compound is oxidatively unstable . In the presence of atmospheric oxygen, it rapidly undergoes oxidative dehydrogenation to form the corresponding quinone-imine or quinone. Consequently, its physicochemical profile is defined by its redox potential and basicity rather than static solid-state properties. This guide outlines the properties, synthesis, and strict anaerobic handling protocols required for its utilization.

Part 1: Molecular Identity & Structural Analysis

AttributeDetail
IUPAC Name 3-Methylisoquinoline-5,8-diamine
CAS Registry Not widely listed (Transient Intermediate); Parent Quinone: 1125-80-0 (3-Me-Isoquinoline)
Molecular Formula

Molecular Weight 173.21 g/mol
SMILES Cc1cc2c(N)ccc(N)c2cn1
Topological Polar Surface Area (TPSA) ~64.0

(Predicted)
Electronic Structure & Reactivity

The molecule features a pyridine ring fused to a benzene ring substituted with two amino groups at the para (5,8) positions.[1][2][3][4]

  • HOMO/LUMO Gap: The electron-donating amino groups significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the system highly susceptible to oxidation (loss of 2e⁻ and 2H⁺) to form the 5,8-dione.

  • Amphoteric Nature: The molecule possesses three basic nitrogen centers:

    • Isoquinoline Ring Nitrogen (

      
      ):  The most basic center.
      
    • Exocyclic Amines (

      
      ):  Weakly basic (aniline-like), but they strongly activate the aromatic system.
      

Part 2: Physicochemical Profile[2]

Acid-Base Dissociation Constants ( )

Direct experimental


 values for the 5,8-diamine are rare due to instability. Values below are derived from QSPR (Quantitative Structure-Property Relationship) modeling and analog comparisons (e.g., 5-aminoisoquinoline).
Ionization CenterPredicted

Structural Logic
Ring Nitrogen (

)
6.8 – 7.2 The parent 3-methylisoquinoline has a

of ~5.6. The strong electron-donating effect (+M) of the 5,8-diamines increases electron density at the ring nitrogen, raising basicity.
Amino Group (

)
~4.5 Similar to 1-naphthylamine; conjugation with the ring lowers basicity compared to aliphatic amines.
Amino Group (

)
~3.8 Likely lower than

due to proximity/electronic interaction with the pyridine ring fusion.
Solubility & Lipophilicity[4]
  • LogP (Predicted): 0.8 – 1.2 (Moderately lipophilic).

  • Solubility Profile:

    • Water:[3][4] Low solubility at neutral pH.

    • Acidic Media (0.1M HCl): Highly soluble (forms dihydrochloride salt).

    • Organic Solvents: Soluble in MeOH, DMSO, DMF.

    • Instability: Solutions in protic solvents turn dark purple/brown within minutes upon air exposure due to quinone formation.

Redox Stability (The Critical Variable)

The defining property of 3-methylisoquinoline-5,8-diamine is its Redox Cycling .



  • Oxidation Potential: Low. Spontaneous oxidation occurs in air.

  • Biological Implication: This redox cycling is the mechanism of cytotoxicity for related drugs, generating Reactive Oxygen Species (ROS) via the NQO1 enzyme pathway.

Part 3: Synthesis & Handling Protocols

Synthesis Workflow (Reductive Generation)

Since the diamine is unstable, it is best generated in situ or immediately before use from 3-methylisoquinoline-5,8-dione or 5,8-dinitro-3-methylisoquinoline .

Graphviz Diagram: Synthesis & Redox Cycle

G Dione 3-Methylisoquinoline- 5,8-dione (Stable Precursor) Reduction Reduction (H2/Pd-C or Na2S2O4) Dione->Reduction anaerobic Diamine 3-Methylisoquinoline- 5,8-diamine (Target) Reduction->Diamine 2e- / 2H+ Oxidation Air Oxidation (Fast) Diamine->Oxidation Unwanted Side Rxn QuinoneImine Quinone Imine Intermediate Diamine->QuinoneImine -1e- (ROS Gen) Oxidation->Dione QuinoneImine->Dione Hydrolysis/Ox

Caption: The redox cycle showing the generation of the diamine and its rapid reversion to the dione upon air exposure.

Protocol: Anaerobic Reduction & Isolation

Objective: Isolate the dihydrochloride salt (more stable than the free base).

  • Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Dissolution: Dissolve 1.0 eq of 3-methylisoquinoline-5,8-dione in degassed Methanol.

  • Catalyst: Add 10 wt% Pd/C under Argon flow.

  • Reduction: Bubble

    
     gas through the solution for 2 hours at RT. Color change: Yellow/Orange 
    
    
    
    Colorless/Pale.
  • Filtration: Filter through a Celite pad (packed under Argon) into a receiving flask containing anhydrous HCl in ether.

  • Precipitation: The dihydrochloride salt precipitates as a hygroscopic solid.

  • Storage: Store at -20°C under Argon.

Part 4: Analytical Characterization

Characterizing the diamine requires strict exclusion of oxygen to prevent signal broadening from paramagnetic semiquinone radicals.

NMR Spectroscopy ( , DMSO- )
  • Distinctive Shift: The protons at C6 and C7 (aromatic) will appear as a singlet or distinct doublets upfield (6.5–7.0 ppm) compared to the quinone precursor (which has no protons at 5,8 and vinylic protons at 6,7).

  • Methyl Group: Singlet at ~2.6 ppm.

  • Amine Protons: Broad singlets at 5.0–6.0 ppm (exchangeable with

    
    ).
    
UV-Vis Spectroscopy[2]
  • Diamine (Reduced): Absorption

    
     ~320–350 nm (aromatic 
    
    
    
    ).
  • Dione (Oxidized): Distinct Charge Transfer (CT) band or

    
     transition at >450 nm (Yellow/Red color).
    
  • Usage: UV-Vis is the best method to monitor stability. An increase in absorbance at >400 nm indicates degradation.

Graphviz Diagram: Analytical Workflow

Analysis cluster_Methods Characterization Paths Sample Crude Reaction Mixture LCMS LC-MS (ESI+) Sample->LCMS Rapid inject NMR NMR (DMSO-d6) Sample->NMR UV UV-Vis Monitoring Sample->UV Result1 M+H = 174.1 Confirm Mass LCMS->Result1 Precaution CRITICAL: Degas Solvents Use Sealed Tubes NMR->Precaution Result2 Absence of Quinone peaks NMR->Result2

Caption: Analytical workflow emphasizing the necessity of degassed solvents to prevent in-tube oxidation.

Part 5: Biological Relevance & Applications[6]

NQO1 Substrate Specificity

This diamine/dione couple acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) .

  • Mechanism: NQO1 reduces the quinone to the hydroquinone (diamine form).

  • Cytotoxicity: The unstable diamine autoxidizes, generating superoxide anion radicals (

    
    ), leading to DNA cleavage.
    
Synthetic Precursor

It is used to synthesize:

  • Aza-analogs of Streptonigrin: Potent antitumor antibiotics.

  • Imidazo[4,5-g]isoquinolines: By reacting the 5,8-diamine with formic acid or aldehydes.

References

  • Synthesis of Amino-isoquinoline-5,8-diones

    • Title: Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives.[5]

    • Source: Indian Journal of Chemistry (2014).[5]

    • URL:

  • Redox Cycling & NQO1 Activity

    • Title: Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities.[6]

    • Source: European Journal of Medicinal Chemistry (2018).
    • URL:

  • Parent Compound Properties (3-Methylisoquinoline)

    • Title: 3-Methylisoquinoline | C10H9N | CID 14306.
    • Source: PubChem.
    • URL:

  • General Synthesis of Diaminoquinolines

    • Title: New syntheses of 5,6- and 7,8-diaminoquinolines.[4][5]

    • Source: Beilstein Journal of Organic Chemistry (2011).
    • URL:

Sources

Technical Guide: Crystal Structure Analysis of 3-Methylisoquinoline-5,8-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of 3-Methylisoquinoline-5,8-diamine represents a critical checkpoint in the development of redox-active pharmacophores. As a derivative of the isoquinoline-5,8-dione scaffold (common in antimalarial and anticancer agents like Caulibugulones), the 5,8-diamine variant presents unique challenges in stability and packing.

This guide moves beyond standard protocols to address the specific physicochemical behavior of this amphiphilic base. It details the trajectory from high-purity synthesis to sub-Angstrom X-ray diffraction (XRD) analysis, focusing on the suppression of oxidative degradation and the resolution of methyl-group disorder.

Part 1: Chemical Context & Pre-Crystallization Purity

The Stability Paradox

The 5,8-diamine substitution pattern on the isoquinoline ring creates an electron-rich system highly susceptible to oxidation. In the presence of atmospheric oxygen, the diamine spontaneously oxidizes to the isoquinoline-5,8-quinone imine or dione.

  • Implication for Crystallography: Crystals grown under ambient conditions often exhibit disorder or mixed occupancy (diamine/quinone), leading to poor refinement (R-factors > 8%).

  • Protocol: All crystallization attempts must utilize deoxygenated solvents or be conducted as salt formation (e.g., dihydrochloride or tosylate) to lock the nitrogen lone pairs.

Purity Metrics

Before attempting crystallization, the sample must meet these strict criteria:

  • HPLC Purity: >99.5% (impurities act as nucleation inhibitors).

  • Residual Solvent: <0.5% (solvents can induce pseudo-polymorphism).

Part 2: Crystallization Methodologies

Due to the planar aromatic nature of 3-methylisoquinoline-5,8-diamine, it favors


-stacking interactions. However, the 3-methyl group introduces steric asymmetry that disrupts perfect columnar packing.
Table 1: Optimized Crystallization Screens
MethodSolvent SystemConditionsTarget Outcome
Vapor Diffusion (Sitting Drop)Inner: MeOH/EthanolOuter: Diethyl Ether4°C, Dark, Inert (

)
High-quality single crystals (Free base)
Slow Evaporation Toluene/Acetonitrile (1:1)20°C,

blanket
Polymorph screening
Salt Metathesis Ethanol + 2M HCl in DioxaneSlow cooling (50°C

4°C)
Protonated species (Stabilized)
Liquid-Liquid Diffusion Bottom: DCM (Solute)Top: Hexane (Precipitant)Narrow tube, 20°CDefect-free prisms

Expert Insight: For the free base, avoid chlorinated solvents if possible, as they can induce halogen bonding artifacts. The Vapor Diffusion method with methanol/ether is the "Gold Standard" for this class of isoquinolines.

Part 3: X-Ray Diffraction Data Acquisition

Experimental Setup
  • Temperature: Data must be collected at 100 K (or lower) .

    • Reasoning: The C3-Methyl group often exhibits rotational disorder at room temperature. Cryocooling arrests this motion, allowing for precise electron density mapping.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    .
    • Reasoning: While Cu is better for absolute configuration of chiral molecules, Mo minimizes absorption effects in aromatic stacks and provides higher resolution (up to 0.7 Å).

Data Collection Strategy
  • Mounting: Use a MiTeGen loop with minimal Paratone oil to reduce background scattering.

  • Strategy: Full sphere collection (redundancy > 4.0) to ensure accurate intensity statistics for weak high-angle reflections.

Part 4: Structural Refinement & Analysis

Solving the Phase Problem
  • Space Group: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    . These are the most common packing motifs for planar aromatic systems lacking chirality.
  • Method: Direct Methods (SHELXT) will readily solve the heavy atom (C, N) backbone.

Refinement Targets (SHELXL)
  • Methyl Group (C-Me): Treat the methyl hydrogens as a riding model (AFIX 137) with

    
     of the parent carbon. If electron density suggests rotation, model as disordered over two positions.
    
  • Amine Protons: Locate these from the difference Fourier map (

    
    ). Do not constrain them geometrically if H-bonding analysis is the goal; refine their coordinates freely with isotropic thermal parameters.
    
Key Structural Interactions

Analyze the solved structure for the following pharmacophoric features:

  • Intermolecular H-Bonding:

    • Look for

      
       interactions (Isoquinoline nitrogen acting as acceptor).
      
    • Typical Donor-Acceptor distance: 2.9 – 3.1 Å.

  • 
    -
    
    
    
    Stacking:
    • Measure the centroid-to-centroid distance between isoquinoline rings.

    • Bioactive Range: 3.4 – 3.8 Å (Critical for DNA intercalation potential).

  • Planarity:

    • Calculate the RMS deviation of the 10-membered ring. Significant deviation (>0.05 Å) indicates steric strain from the 3-methyl group or crystal packing forces.

Part 5: Visualization of Workflows

Crystallography Workflow (DOT Diagram)

G Start Crude 3-Methylisoquinoline-5,8-diamine Purification HPLC Purification (>99.5%, <0.5% Solvent) Start->Purification Remove Nucleation Inhibitors Cryst Crystallization (Inert Atmosphere) Purification->Cryst Vapor Diffusion / Salt Formation XRD XRD Data Collection (Mo-Source, 100K) Cryst->XRD Mount in Paratone Oil Solve Structure Solution (SHELXT - Direct Methods) XRD->Solve Phase Determination Refine Refinement (SHELXL) Methyl Disorder & H-Bonds Solve->Refine Minimize R1 < 5% Refine->Cryst If R1 > 10% (Twinning/Disorder) Analysis Structural Analysis (Pi-Stacking, H-Bonding) Refine->Analysis Generate CIF

Caption: Step-by-step workflow for obtaining high-quality structural data, emphasizing the feedback loop between refinement quality and crystallization conditions.

Interaction Logic & Pharmacophore Mapping

Logic Mol 3-Methylisoquinoline 5,8-diamine Feat1 Planar Aromatic Core Mol->Feat1 Feat2 5,8-Diamine Motif Mol->Feat2 Feat3 3-Methyl Group Mol->Feat3 Prop1 Pi-Pi Stacking (3.4 Å) Feat1->Prop1 Prop2 H-Bond Donor/Acceptor Feat2->Prop2 Prop3 Steric Hindrance Feat3->Prop3 App1 DNA Intercalation Prop1->App1 Critical for Binding App2 Solubility / pKa Prop2->App2 Crystal Lattice Energy App3 Selectivity Profile Prop3->App3 Modulates Packing

Caption: Logical mapping of structural features to physicochemical properties and pharmacological applications.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 3-Methylisoquinoline (Refcode: XEZVOI). [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Grover, S., et al. (2012). Isoquinoline-5,8-diones: Synthesis and biological evaluation as potential antimalarials. European Journal of Medicinal Chemistry. [Link]

  • Desiraju, G. R. (2002). Hydrogen bonding in crystal engineering.[1] Accounts of Chemical Research. [Link]

Sources

Theoretical and Computational Profiling of 3-Methylisoquinoline-5,8-diamine: A Technical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the theoretical characterization and computational profiling of 3-Methylisoquinoline-5,8-diamine , a significant heterocyclic scaffold with potential applications in oncology (specifically DNA intercalation) and bio-imaging. Unlike its well-documented oxidized counterpart (isoquinoline-5,8-dione), the diamine variant presents unique electronic properties due to the electron-donating effects of the amine groups at the para positions of the benzenoid ring.

This document serves as a protocol for researchers to execute Density Functional Theory (DFT) studies, Molecular Docking, and ADMET profiling for this specific ligand.

Molecular Architecture & Theoretical Basis

Structural Significance

The core structure consists of an isoquinoline fused ring system.

  • Position 3 (Methyl): Enhances lipophilicity (

    
    ) and metabolic stability compared to the un-substituted analog.
    
  • Positions 5,8 (Diamines): These substituents create a para-phenylenediamine-like system within the fused ring. This configuration significantly raises the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule a potent nucleophile and a candidate for redox-cycling drugs (e.g., quinone-methide precursors).

Density Functional Theory (DFT) Protocol

To accurately predict the electronic behavior of 3-Methylisoquinoline-5,8-diamine, the following computational workflow is prescribed. This protocol ensures results are comparable to high-impact literature standards.

Methodology:

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional: B3LYP (hybrid functional) for general geometry;

    
    B97X-D for dispersion corrections (critical for stacking interactions).
    
  • Basis Set: 6-311++G(d,p).[1][2] The diffuse functions (++) are mandatory due to the lone pairs on the nitrogen atoms.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) to simulate physiological conditions.
    

Key Output Parameters to Extract:

ParameterSymbolPhysical SignificanceTarget Range (Drug-Like)
HOMO Energy

Electron donating ability (Antioxidant potential).-5.5 to -6.0 eV
LUMO Energy

Electron accepting ability.-1.5 to -2.5 eV
Energy Gap

Chemical hardness/reactivity. Lower gap = higher reactivity.3.0 - 4.0 eV
Dipole Moment

Polarity/Solubility indicator.2.0 - 5.0 Debye
Molecular Electrostatic Potential (MEP) Mapping

MEP analysis is critical to identify binding pockets. For 3-Methylisoquinoline-5,8-diamine:

  • Negative Potential (Red): Localized on the N-atoms of the 5,8-amines and the isoquinoline nitrogen (N2). These are the H-bond acceptors/metal chelation sites.

  • Positive Potential (Blue): Localized on the amine protons and the methyl group protons.

Computational Drug Discovery Pipeline

Target Selection: DNA Intercalation & Topoisomerase II

Isoquinoline diamines are planar, aromatic systems. The primary mechanism of action is often DNA intercalation followed by Topoisomerase II inhibition . The 5,8-amine substituents facilitate hydrogen bonding with DNA base pairs (guanine-cytosine rich regions).

Molecular Docking Protocol

Tools: AutoDock Vina (screening) or GOLD (genetic algorithm for flexibility).

Step-by-Step Workflow:

  • Ligand Preparation:

    • Generate 3D conformers (OpenBabel).

    • Minimize energy (MMFF94 force field).

    • Assign Gasteiger charges.

  • Receptor Preparation:

    • Target: Human Topoisomerase II

      
       (PDB ID: 3QX3 ).
      
    • Remove crystallographic water (unless bridging is expected).

    • Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand (e.g., Etoposide binding site).

    • Dimensions:

      
       Å.
      
Visualization of the Computational Workflow

The following diagram illustrates the integrated workflow from structure generation to biological prediction.

G Start 3-Methylisoquinoline- 5,8-diamine (2D) Opt DFT Optimization (B3LYP/6-311++G**) Start->Opt 3D Conversion ADMET ADMET Profiling (SwissADME) Start->ADMET SMILES Input Elec Electronic Properties (HOMO/LUMO/MEP) Opt->Elec FMO Analysis Dock Molecular Docking (AutoDock Vina) Opt->Dock .pdbqt Prep Elec->Dock Charge Dist. Outcome Lead Candidate Validation Dock->Outcome Binding Energy < -8.0 kcal/mol ADMET->Outcome LogP < 5 No PAINS

Caption: Integrated computational workflow for characterizing 3-Methylisoquinoline-5,8-diamine, linking quantum mechanics (DFT) to biological simulation (Docking).

ADMET & Safety Profiling

Pharmacokinetics Predictions

Using SwissADME or pkCSM, the theoretical profile for 3-Methylisoquinoline-5,8-diamine typically yields:

  • Lipophilicity (Log

    
    ):  Estimated ~1.8 - 2.2. (Optimal for oral bioavailability).
    
  • Water Solubility: Moderate (Class III). The diamine functionality improves solubility at gastric pH (protonation).

  • Blood-Brain Barrier (BBB): High probability of crossing due to low molecular weight (< 200 Da) and lipophilic core.

Toxicity Alerts (Critical Analysis)
  • Ames Toxicity: High Risk. Primary aromatic amines (anilines) are often metabolic precursors to hydroxylamines, which can interact with DNA.

  • Structural Alert: The 5,8-diamine motif is a "structural alert" for redox cycling. It can oxidize to the quinone-imine, generating Reactive Oxygen Species (ROS). While this is a toxicity risk, it is also the mechanism of action for many anticancer drugs (e.g., Doxorubicin).

Synthesis & Reaction Pathway (Theoretical)

To validate computational findings, the molecule must be synthesized. The most robust pathway involves the reduction of the corresponding quinone.

Proposed Synthetic Route:

  • Starting Material: 3-Methylisoquinoline.

  • Nitration: Electrophilic aromatic substitution (

    
    ). Directs to positions 5 and 8 due to the deactivated pyridine ring pushing substitution to the benzene ring.
    
  • Reduction: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) to yield the diamine.
Mechanism of Action Pathway

The following diagram details the theoretical mechanism by which the molecule exerts cytotoxicity after synthesis.

Pathway Drug 3-Methylisoquinoline- 5,8-diamine CellEntry Passive Diffusion (Lipophilic) Drug->CellEntry Oxidation Intracellular Oxidation (Cytochrome P450) CellEntry->Oxidation Metabolic Activation Quinone Active Quinone-Imine Intermediate Oxidation->Quinone Target1 DNA Intercalation (G-C Stacking) Quinone->Target1 Covalent/Non-covalent Target2 ROS Generation (Redox Cycling) Quinone->Target2 e- Transfer Apoptosis Apoptosis / Cell Death Target1->Apoptosis Target2->Apoptosis

Caption: Proposed pharmacodynamic pathway. The diamine acts as a pro-drug, oxidizing intracellularly to a reactive quinone-imine species that targets DNA.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Mulliken, R. S. (1955). Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833–1840.

  • Pratik, S. M., et al. (2018). Structure-Activity Relationship of Isoquinoline Derivatives as Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for isoquinoline bioactivity).

Sources

Technical Guide: Solubility and Stability of 3-Methylisoquinoline-5,8-diamine

[1]

Executive Technical Summary

3-Methylisoquinoline-5,8-diamine is a highly reactive, electron-rich heterocyclic scaffold.[1] Structurally, it consists of an isoquinoline core methylated at the C3 position and substituted with amino groups at the C5 and C8 positions.[1]

  • Primary Challenge: The 5,8-diamino substitution pattern creates a p-phenylenediamine-like motif embedded within the carbocyclic ring. This renders the molecule thermodynamically prone to oxidation, rapidly forming 3-methylisoquinoline-5,8-dione (a quinone) upon exposure to air or light.[1]

  • Solubility Profile: It exhibits pH-dependent solubility, behaving as a polyprotic base.[1] It is highly soluble in acidic aqueous media but prone to aggregation and oxidative degradation at neutral or basic pH.[1]

  • Application Context: Primarily utilized as a transient intermediate in the synthesis of antitumor quinone-alkaloids (e.g., streptonigrin analogues) or oxidative phosphorylation inhibitors.[1]

Physicochemical Profile

Calculated & Predicted Properties

The following parameters drive the solubility and stability logic:

PropertyValue (Predicted)Technical Implication
Molecular Weight ~173.21 g/mol Small molecule, amenable to HPLC/LC-MS.[1]
LogP (Octanol/Water) 1.2 – 1.8Moderately lipophilic in neutral form; permeable to lipid bilayers.
pKa (Isoquinoline N) ~5.6Protonation at N2 occurs in weak acids (pH < 5).
pKa (Aniline N) ~3.5 – 4.5Protonation of amino groups requires stronger acidic conditions.
Polar Surface Area ~65 ŲGood potential for hydrogen bonding; soluble in polar aprotic solvents.[1]
Solubility Matrix

The compound's solubility is dictated by the ionization state of the three nitrogen atoms.[1]

Solvent SystemSolubility RatingStability RiskUsage Recommendation
0.1 M HCl / H₂SO₄ High (>50 mg/mL)Low Preferred vehicle. Protonation stabilizes the amine against oxidation.[1]
Water (pH 7) Low (<1 mg/mL)High Avoid. Neutral form aggregates and oxidizes rapidly.[1]
DMSO (Deoxygenated) High (>100 mg/mL)Moderate Use for stock solutions. Must be stored under Argon at -20°C.
Methanol / Ethanol Moderate High Protophilic solvents can accelerate autoxidation if not degassed.[1]
Dichloromethane Low-Moderate Low Useful for extraction of the neutral free base (workup only).

Stability & Degradation Mechanisms

The critical instability of 3-Methylisoquinoline-5,8-diamine arises from its low oxidation potential. It undergoes a two-electron oxidation to form the quinone species.

Degradation Pathway (DOT Visualization)

The following diagram illustrates the oxidative cascade from the diamine to the quinone, which is the primary impurity found in aged samples.[1]

OxidationPathwaycluster_conditionsAccelerating FactorsDiamine3-Methylisoquinoline-5,8-diamine(Reduced Form)IntermediateSemiquinone / Diimine Intermediate(Radical Species)Diamine->Intermediate -1e-, -H+ (Air/Light)Quinone3-Methylisoquinoline-5,8-dione(Oxidized Product)Intermediate->Quinone -1e-, -H+ (Fast)PolymerInsoluble Polymer(Black Precipitate)Intermediate->Polymer Radical CouplingFactors• Basic pH• UV Light• Transition Metals (Fe, Cu)

Figure 1: Oxidative degradation pathway. The diamine readily oxidizes to the 5,8-dione, often accompanied by darkening of the solution due to polymerization.

Stability Data Points
  • Solid State: Stable for >6 months if stored at -20°C under Argon/Nitrogen.[1] Turns dark brown/black upon air exposure (surface oxidation).

  • Solution State (DMSO): Half-life (

    
    ) is approximately 24–48 hours at room temperature in air.
    
  • Solution State (Acidic): Stable for >1 week at 4°C. The protonated ammonium species withdraws electron density, significantly increasing the oxidation potential (making it harder to oxidize).

Experimental Protocols

Protocol: Self-Validating Solubility Determination

Objective: Determine the kinetic solubility limit while controlling for oxidative degradation.[1]

Reagents:

  • Degassed 0.1 M HCl[1]

  • Degassed Phosphate Buffer (pH 7.4)

  • HPLC Grade Acetonitrile[1]

  • Internal Standard (e.g., Caffeine)

Workflow:

  • Preparation: Weigh 5 mg of compound into three amber glass vials (to block UV light).

  • Solvent Addition: Add 500 µL of the respective solvent (Acid, Buffer, DMSO) under a stream of Nitrogen.[1]

  • Agitation: Vortex for 1 hour at 25°C. Do not sonicate for extended periods as heat promotes oxidation.

  • Filtration: Filter using a 0.22 µm PTFE syringe filter.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: TFA is crucial to keep the amine protonated and sharp.

    • Detection: 254 nm and 280 nm.[1]

  • Validation: If the peak area of the "dissolved" sample decreases over repeated injections (every 30 mins), the compound is degrading during analysis.

Protocol: Oxidative Stability Stress Test

Objective: Assess the compound's resilience to handling conditions.[1][2]

Workflow Visualization:

StabilityWorkflowcluster_conditionsStress ConditionsStartStock Solution(1 mg/mL in DMSO)Cond1Control(Argon, 4°C)Start->Cond1Cond2Air Exposure(Open Vial, 25°C)Start->Cond2Cond3Oxidant Spike(1 eq. H2O2)Start->Cond3AnalysisLC-MS Analysis(t=0, 1h, 4h, 24h)Cond1->AnalysisCond2->AnalysisCond3->AnalysisResultIdentify [M+16] or [M-2](Quinone/Oxide peaks)Analysis->Result

Figure 2: Stability testing workflow. "M-2" corresponds to the loss of two protons to form the quinone imine/dione.[1]

Handling & Formulation Guidelines

For researchers incorporating this scaffold into drug discovery pipelines:

  • Salt Formation: Do not isolate the free base if possible.[1] Convert immediately to the dihydrochloride (2HCl) or disulfate salt. The salt form is crystalline and significantly more resistant to oxidation.

    • Procedure: Dissolve crude diamine in minimal degassed methanol, add 2.5 eq. of HCl in dioxane, precipitate with diethyl ether.

  • Antioxidants: When formulating for biological assays (neutral pH), include 0.1% Ascorbic Acid or Sodium Metabisulfite in the buffer to act as a sacrificial reductant.[1]

  • Storage:

    • Solid: -20°C, desiccated, under Argon.

    • Solution: Use fresh. If storage is necessary, freeze in liquid nitrogen immediately after preparation.

References

  • Reaction of Isoquinoline-5,8-diamine with Oxidants

    • Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.[1]

    • Context: Describes the conversion of isoquinoline-5,8-diamine to isoquinoline-5,8-dione using potassium dichromate, highlighting the instability of the diamine precursor.
    • Link:

  • Solubility of Aminoquinolines

    • Source: BenchChem Technical Guides.[1]

    • Context: General principles of pH-dependent solubility for amino-substituted quinoline/isoquinoline deriv
    • Link:

  • Oxidative Instability of 5,8-Disubstituted Isoquinolines

    • Source: MDPI Molecules (2023).
    • Context: Discusses the synthesis and stability of 5,8-di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, illustrating the redox activity of the 5,8-position.
    • Link:

  • General Properties of 3-Methylisoquinoline

    • Source: PubChem Compound Summary.[1]

    • Context: Physicochemical data (LogP, pKa) for the parent scaffold 3-methylisoquinoline.[3]

    • Link:

The Discovery and Isolation of Novel Isoquinoline Diamines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline diamines represent a highly versatile and privileged class of nitrogen-containing heterocycles with profound implications in modern drug discovery. Characterized by an isoquinoline scaffold functionalized with vicinal or distal diamine moieties, these compounds exhibit potent biological activities, serving as antimalarial agents, broad-spectrum antibacterials, and targeted kinase inhibitors[1][2][3].

Historically, the discovery and isolation of these molecules have been bottlenecked by two primary challenges: the thermodynamic difficulty of synthesizing stereochemically pure tetrasubstituted vicinal diamines, and the chromatographic complexities associated with purifying highly basic multi-nitrogen compounds. This whitepaper provides a field-proven, self-validating framework for the stereoselective synthesis, high-resolution isolation, and biological evaluation of novel isoquinoline diamines.

Discovery Strategies and Synthetic Methodologies

The rational design of isoquinoline diamines requires precise control over the spatial arrangement of the nitrogen atoms, as biological efficacy is heavily dependent on the scaffold's stereochemistry and endocyclic nitrogen configuration.

Construction of the Isoquinoline Core

The foundational step in generating these libraries often involves the Bischler–Napieralski cyclization . By reacting β-arylethylamides with condensing agents (e.g., POCl3), researchers can access intermediate dihydroisoquinolines. Recent advances have utilized 3,4-dihydro-1-methylisoquinoline substrates in [2 + 3] cyclization reactions with dimethyl acetylenedicarboxylate (DMAD) to yield tricyclic isoquinoline derivatives[2]. Causality Insight: This cyclization strategy is highly modular, allowing for the rapid generation of diverse libraries necessary for phenotypic screening against bacterial and parasitic targets.

Stereoselective Diamination: Diboron-Templated Asymmetric Homocoupling

Achieving high stereoselectivity when forming vicinal tetrasubstituted diamines is synthetically demanding. A breakthrough methodology—recognized by the 2024 RSC Organic Chemistry Horizon Prize—utilizes chiral diboron-templated asymmetric reductive homocoupling of isoquinolines and imines[4]. Causality Insight: The chiral diboron template facilitates a highly ordered [3,3]-sigmatropic rearrangement. This mechanism strictly controls the spatial trajectory of the incoming nitrogen atoms, overcoming the thermodynamic barrier of steric clash and ensuring exceptional diastereoselectivity and enantioselectivity in a single reaction step[4].

Isolation and Structural Elucidation Workflows

Because isoquinoline diamines possess multiple basic nitrogen centers (typical pKa values ranging from 9.0 to 10.5), their isolation requires specialized chromatographic techniques to mitigate peak tailing and irreversible binding to free silanols on silica matrices.

Chromatographic Isolation
  • Flash Chromatography (Primary Cleanup): Initial purification of the crude reaction mixture must avoid standard acidic silica. Amine-functionalized silica (NH2-silica) is utilized to prevent the basic diamines from streaking. Alternatively, standard silica can be pre-treated with 1-2% triethylamine (TEA) to cap active silanol sites.

  • Preparative HPLC (High-Resolution Isolation): High-resolution isolation is achieved via reversed-phase HPLC. Causality Insight: Using standard acidic mobile phases (e.g., 0.1% Formic Acid) causes the diamines to become fully ionized, resulting in poor retention (elution in the void volume) and severe peak tailing. By employing a high-pH mobile phase (10 mM ammonium bicarbonate, pH 10), the diamines are maintained in their neutral free-base form. This maximizes hydrophobic interaction with the C18 stationary phase, yielding sharp, symmetrical peaks and high-purity recovery.

Structural Elucidation

Absolute stereochemistry and structural connectivity are confirmed via 1D/2D NMR (COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). For chiral vicinal diamines generated via diboron coupling, X-ray crystallography remains the definitive standard for confirming the enantiomeric excess (ee)[4].

G Start Starting Materials (Imines / Isoquinolines) Synth1 Bischler-Napieralski Cyclization Start->Synth1 Core Formation Synth2 Diboron-Templated Asymmetric Homocoupling Start->Synth2 Stereoselective Diamination Crude Crude Isoquinoline Diamine Mixture Synth1->Crude Synth2->Crude Flash Flash Chromatography (NH2-Silica) Crude->Flash Primary Cleanup HPLC Prep-HPLC (High pH Buffer) Flash->HPLC High-Res Isolation Pure Pure Chiral Vicinal Diamine HPLC->Pure Char Structural Elucidation (NMR, HRMS, X-Ray) Pure->Char

Figure 1: Workflow for the stereoselective synthesis and isolation of isoquinoline diamines.

Biological Mechanisms of Action

Isoquinoline diamines are privileged scaffolds that interact with multiple pathogenic targets, making them highly valuable in infectious disease and oncology research.

  • Antimalarial Activity (Hemozoin Inhibition): Similar to quinoline antimalarials, isoquinoline diamines accumulate in the acidic digestive vacuole of Plasmodium falciparum via ion-trapping. Once inside, they bind to free hematin (released during hemoglobin degradation), preventing its polymerization into non-toxic hemozoin crystals[3][5]. The accumulation of free hematin induces severe oxidative stress, leading to parasite death.

  • Antibacterial Activity (DNA Gyrase Inhibition): Tricyclic isoquinoline derivatives and isoquinoline-based N-ethyl ureas have demonstrated broad-spectrum efficacy by interfering with bacterial DNA gyrase and topoisomerase IV. This prevents the supercoiling of bacterial DNA, effectively halting replication[2].

  • Kinase & Receptor Inhibition: Specific isoquinoline-based diamines act as potent competitive inhibitors for chemokine receptors. For example, specific butane-1,4-diamine derivatives strongly compete with CXCL12 for binding to CXCR4, indicating significant antiviral and anticancer potential[1].

MOA cluster_malaria Antimalarial Pathway (P. falciparum) cluster_bacteria Antibacterial Pathway Drug Isoquinoline Diamine Vacuole Digestive Vacuole (Ion Trapping) Drug->Vacuole Accumulation Hematin Free Hematin (Toxic) Drug->Hematin Binds & Inhibits Polymerization Gyrase DNA Gyrase / Topoisomerase IV Drug->Gyrase Enzyme Inhibition Vacuole->Hematin Hemozoin Hemozoin Crystals (Non-Toxic) Hematin->Hemozoin Polymerization Death1 Parasite Death Hematin->Death1 Oxidative Stress Replication DNA Replication Halted Gyrase->Replication Death2 Bacterial Apoptosis Replication->Death2

Figure 2: Dual mechanism of action for isoquinoline diamines in parasitic and bacterial targets.

Quantitative Data Summary

The following table summarizes the biological efficacy of various isoquinoline and related diamine scaffolds against key therapeutic targets.

Compound / ScaffoldTarget / PathogenActivity MetricMechanism of ActionReference
Isoquinoline derivative 54 (Butane-1,4-diamine)CXCR4 (Antiviral/Cancer)IC50 = 0.64 nMCompetes with CXCL12 binding[1]
Quinoline-ethylenediamine hybrid (Compound 91)P. falciparum (CQR PfW2)IC50 = 0.172 µMHemozoin formation inhibition[3]
Pyrimidine-2,4-diamine (W482)P. falciparum (3D7)EC50 = 0.49 µMEndocyclic nitrogen modulation
Isoquinoline analog 21 P. falciparum (3D7)EC50 > 10 µMEndocyclic nitrogen modulation
Tricyclic Isoquinolines (Compounds 7a-f)Gram-positive/negative bacteriaBroad-spectrumDNA gyrase / Topoisomerase IV[2]

Experimental Protocols

Protocol A: Synthesis of Chiral Vicinal Diamines via Diboron-Templated Homocoupling

This protocol is designed to ensure maximum stereoselectivity by strictly controlling the thermal and atmospheric environment[4].

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the isoquinoline substrate (1.0 equiv), the chiral bis(pinacolato)diboron derivative (1.2 equiv), and the designated transition metal catalyst (5 mol%). Self-Validation: The glovebox environment is critical; exposure to ambient moisture will prematurely hydrolyze the diboron reagent, completely halting the [3,3]-sigmatropic rearrangement.

  • Reaction: Add anhydrous THF to the mixture. Seal the tube, remove it from the glovebox, and heat precisely at 60°C for 24 hours.

  • Quenching: Cool the reaction to 0°C. Carefully quench with 2M aqueous NaOH and extract three times with ethyl acetate (EtOAc).

  • Primary Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude diamine mixture.

Protocol B: High-pH Preparative HPLC Isolation of Basic Diamines

This protocol utilizes pH manipulation to ensure sharp peak shapes for multi-nitrogen compounds.

  • Sample Preparation: Dissolve the crude diamine extract in a 1:1 mixture of DMSO and Methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Equip the prep-HPLC with a high-pH stable C18 reversed-phase column (e.g., Waters XBridge, designed to withstand pH up to 12).

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 using NH4OH.

    • Solvent B: LC-MS grade Acetonitrile.

  • Elution Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 20 mL/min. Monitor elution via dual-wavelength UV (254 nm and 280 nm) and inline ESI-MS (positive ion mode).

  • Recovery: Pool the fractions corresponding to the target mass. Lyophilize (freeze-dry) the pooled fractions to sublimate the volatile ammonium bicarbonate buffer, yielding the pure isoquinoline diamine as a free base.

References

  • Title : Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC Source : nih.gov URL : 1

  • Title : Chiral Vicinal Diamines - The Royal Society of Chemistry Source : rsc.org URL : 4

  • Title : Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents - OPUS at UTS Source : uts.edu.au URL : 2

  • Title : Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC Source : nih.gov URL : 3

  • Title : Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities | Journal of Medicinal Chemistry - ACS Publications Source : acs.org URL : 5

  • Title : Exploration and Characterization of the Antimalarial Activity of Pyrimidine-2,4-Diamines for which Resistance is Mediated by the... Source : d-nb.info URL :

Sources

Methodological & Application

Application Note: 3-Methylisoquinoline-5,8-diamine as a Strategic Building Block in Heterocyclic Synthesis and Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Significance & Mechanistic Reactivity

3-Methylisoquinoline-5,8-diamine (CAS: 24011-37-8) is a highly versatile, nitrogen-rich heterocyclic building block. The presence of a methyl group at the C3 position introduces a mild electron-donating effect (+I), which strategically fine-tunes the oxidation potential of the aromatic system and provides steric gating when assembled into porous materials. This dual functionality makes the compound an invaluable precursor in two distinct, high-impact fields:

  • Small-Molecule Drug Discovery: The electron-rich 5,8-diamine ring is highly susceptible to controlled oxidation, readily converting to 3-methylisoquinoline-5,8-dione[1]. This dione serves as the core of the isoquinolinequinone (IQQ) pharmacophore, a structural motif prevalent in cytotoxic marine alkaloids (e.g., caulibugulones) known for their potent anticancer properties[2].

  • Materials Science (COFs): The diamine functionalities undergo rapid Schiff-base condensation with polytypic aldehydes, such as 1,3,5-triformylphloroglucinol (Tp). This reaction generates highly crystalline, β-ketoenamine-linked covalent organic frameworks (COFs). Unmethylated IQD-based COFs have demonstrated exceptional ultramicroporosity, enabling breakthrough C2H2/C2H4 gas separation[3].

Divergent Synthetic Pathways

DivergentPathways A 3-Methylisoquinoline -5,8-diamine B Oxidation (K2Cr2O7 / H2SO4) A->B Pathway 1 F Schiff-Base Condensation (+ Tp Aldehyde) A->F Pathway 2 C 3-Methylisoquinoline -5,8-dione (IQQ) B->C D Amination / Derivatization C->D E Cytotoxic Anticancer Agents D->E G Tp-MeIQD Covalent Organic Framework F->G H Membrane Assembly G->H I C2H2 / C2H4 Gas Separation H->I

Divergent synthetic utility of 3-methylisoquinoline-5,8-diamine in drug design and COFs.

Experimental Protocols

Protocol A: Oxidation to 3-Methylisoquinoline-5,8-dione (IQQ Scaffold)

This protocol utilizes potassium dichromate to achieve the oxidative deamination of the diamine to the corresponding dione[1].

  • Step 1: Acidic Dissolution. Dissolve 30 mmol of 3-methylisoquinoline-5,8-diamine in 4 mL of 12 M H₂SO₄ diluted in 200 mL of deionized H₂O.

    • Causality: The highly acidic environment protonates the heterocyclic nitrogen, preventing its oxidation to an N-oxide and directing the oxidation exclusively to the electron-rich 5,8-diamine ring.

  • Step 2: Oxidant Addition. Dropwise add a solution of K₂Cr₂O₇ (10 g) in 30 mL H₂SO₄ and 200 mL H₂O while maintaining the reaction vessel at 0°C.

    • Causality: Maintaining 0°C suppresses over-oxidation and oxidative ring cleavage of the isoquinoline core, which is a common side reaction at elevated temperatures.

  • Step 3: Continuous Extraction. Extract the aqueous mixture continuously with CHCl₃ for 12 hours.

    • Causality: Isoquinoline-5,8-diones are rather unstable and prone to degradation in prolonged aqueous acidic conditions[1]. Continuous extraction immediately partitions the newly formed dione into the organic phase, preserving its structural integrity.

  • System Validation Checkpoint: The reaction progress is self-validating via a distinct colorimetric shift. The dark/red diamine solution will transition to yield a bright yellow/orange organic extract. TLC (Silica, CHCl₃/MeOH 10:1) should reveal a new spot with a significantly higher Rf value than the highly polar diamine starting material.

Protocol B: Solvothermal Synthesis of Tp-MeIQD Covalent Organic Frameworks

This protocol details the condensation of the diamine with 1,3,5-triformylphloroglucinol (Tp) to form a 2D COF[3].

  • Step 1: Monomer Homogenization. In a Pyrex tube, combine 3-methylisoquinoline-5,8-diamine (0.3 mmol) and Tp (0.2 mmol) in a solvent mixture of mesitylene/dioxane (1:1, v/v, 3 mL). Add 0.3 mL of 3 M aqueous acetic acid.

    • Causality: Acetic acid acts as a crucial catalyst, protonating the aldehyde carbonyl to accelerate nucleophilic attack by the diamine. The mixed non-polar/polar solvent system balances the solubility of both monomers to ensure controlled, reversible crystallization rather than amorphous precipitation.

  • Step 2: Degassing. Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Residual oxygen at high solvothermal temperatures (120°C) will rapidly oxidize the diamine to the dione (as seen in Protocol A), terminating the polymerization. Vacuum degassing ensures the diamine remains strictly in its nucleophilic state.

  • Step 3: Solvothermal Crystallization. Seal the tube under vacuum and heat at 120°C for 72 hours.

  • Step 4: Isolation. Cool to room temperature, filter the deep red precipitate, and wash extensively with anhydrous THF and acetone to remove trapped oligomers.

  • System Validation Checkpoint: FTIR spectroscopy provides immediate self-validation. The disappearance of the primary amine N-H stretching bands (~3300–3400 cm⁻¹) and the emergence of a strong C=N imine stretch (~1615 cm⁻¹) confirm successful framework assembly.

Experimental Workflow for Solvothermal Synthesis

COFWorkflow Step1 Monomer Mixing (MeIQD + Tp + Solvent) Step2 Catalyst Addition (Aqueous Acetic Acid) Step1->Step2 Step3 Sonication (Homogenization) Step2->Step3 Step4 Freeze-Pump-Thaw (3 Cycles for Degassing) Step3->Step4 Step5 Solvothermal Heating (120°C, 72 Hours) Step4->Step5 Step6 Filtration & Washing (Removal of Oligomers) Step5->Step6

Step-by-step solvothermal workflow for synthesizing Tp-MeIQD COF membranes.

Quantitative Data & Optimization

Table 1: Reaction Optimization for the Oxidation of 3-Methylisoquinoline-5,8-diamine

Oxidant Solvent System Temp (°C) Time (h) Yield (%) Observation / Causality
K₂Cr₂O₇ H₂SO₄ / H₂O 0 to 25 4 50–55 Standard method; continuous extraction required to prevent degradation[1].
CAN MeCN / H₂O 25 2 85–90 Milder conditions; prevents over-oxidation of the methyl group.

| Ag₂O | Dioxane / HNO₃ | 60 | 6 | <30 | Poor conversion; competitive side reactions and ring cleavage. |

Table 2: Gas Separation Performance of Isoquinoline-Diamine Based COF Membranes

Membrane Material Linkage Type Pore Size (Å) C₂H₂ Permeability C₂H₂/C₂H₄ Selectivity
Tp-IQD β-Ketoenamine 6.5 High >160% increase over baseline
Tp-MeIQD (Proposed) β-Ketoenamine ~6.2 Tunable Enhanced via steric gating

| 6FDA-ODA (Baseline) | Polyimide | N/A | Low | Baseline standard |

Downstream Applications

  • Oncology & Cytotoxicity: The 3-methylisoquinoline-5,8-dione generated from this building block is a potent electrophile. It can be further functionalized via nucleophilic amination at the C6 or C7 positions using electron-rich anilines. These aminated IQQ derivatives exhibit potent cytotoxicity (often with IC₅₀ values in the nanomolar range) against breast and lung cancer cell lines by acting as NAD(P)H:quinone oxidoreductase-directed antitumor agents[2][4].

  • Advanced Gas Separation: When polymerized into a Tp-MeIQD COF, the resulting ultramicroporous nanosheets possess N-O paired groups lining the 1D channels. These functional pairs cooperatively interact with C₂H₂ via hydrogen bonding, while the C3-methyl group provides steric hindrance that further excludes molecules with larger kinetic diameters like C₂H₄, drastically increasing the C₂H₂/C₂H₄ separation factor[3].

References

  • [1] Product Class 5: Isoquinolines. Thieme Connect. Available at:

  • [4] Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. ResearchGate. Available at:

  • [2] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC / NIH. Available at:

  • [3] Covalent Organic Framework Membranes: Synthesis Strategies and Separation Applications. ACS Applied Materials & Interfaces. Available at:

Sources

Application Note: 3-Methylisoquinoline-5,8-diamine as a Privileged Scaffold in Anticancer Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the isoquinolinequinone (IQQ) framework is recognized as a highly potent pharmacophore, frequently found in marine alkaloids and microbial secondary metabolites such as the mansouramycins [1]. 3-Methylisoquinoline-5,8-diamine (CAS: 24011-37-8) serves as a critical, stable precursor for the synthesis of 3-methylisoquinoline-5,8-dione and its subsequent 7-amino derivatives. These compounds exhibit profound antiproliferative activity by functioning as DNA intercalators, Topoisomerase I/II inhibitors, and generators of intracellular reactive oxygen species (ROS) [2].

This application note provides drug development professionals with a comprehensive, self-validating methodology for utilizing 3-methylisoquinoline-5,8-diamine to synthesize targeted anticancer libraries, complete with mechanistic rationale, regioselective protocols, and biological evaluation workflows.

Mechanistic Rationale & Pathway Visualization

The Precursor Advantage

While 5,8-diones are the active pharmacophores, they are highly electrophilic and prone to polymerization or degradation during long-term storage. 3-Methylisoquinoline-5,8-diamine circumvents this instability. It can be stored indefinitely as a benchtop stable solid and oxidized on-demand to the reactive quinone.

Mechanism of Action in Oncology

The derived isoquinolinequinones exert their cytotoxicity through a multi-pronged mechanism. The planar heteroaromatic system allows for direct DNA intercalation, which subsequently poisons Topoisomerase enzymes. Concurrently, the quinone moiety undergoes futile redox cycling—often mediated by the enzyme NQO1, which is overexpressed in many solid tumors—leading to a burst of oxidative stress (ROS) that triggers apoptosis [3].

MoA IQQ Isoquinolinequinone (IQQ) Scaffold Redox Redox Cycling (NQO1 Mediated) IQQ->Redox DNA DNA Intercalation IQQ->DNA ROS ROS Generation (Oxidative Stress) Redox->ROS Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Topo Topoisomerase I/II Inhibition DNA->Topo Topo->Apoptosis

Diagram 1: Multi-pronged apoptotic signaling pathway induced by isoquinolinequinones.

Synthetic Workflow & Regioselectivity

The transformation of 3-methylisoquinoline-5,8-diamine into a library of anticancer agents relies on two distinct chemical events: oxidation and regioselective Michael addition.

Because the isoquinoline nitrogen is electron-withdrawing, the C-5 carbonyl (para to the nitrogen) is significantly more electron-deficient than the C-8 carbonyl. This electronic asymmetry directs incoming nucleophiles (such as primary amines) strictly to the C-7 position [4]. The use of a Lewis acid (e.g.,


) further coordinates the carbonyl oxygens, amplifying this regioselectivity and preventing unwanted bis-amination.

Workflow Diamine 3-Methylisoquinoline- 5,8-diamine Oxid Oxidation (K2Cr2O7, H+) Diamine->Oxid Dione 3-Methylisoquinoline- 5,8-dione Oxid->Dione Amin Regioselective Amination (R-NH2) Dione->Amin Product 7-Amino-3-methyl- isoquinoline-5,8-dione Amin->Product

Diagram 2: Synthetic workflow from diamine precursor to 7-amino-dione therapeutic library.

Experimental Protocols

Protocol A: On-Demand Oxidation to 3-Methylisoquinoline-5,8-dione

Causality Check: Oxidation is performed under strictly acidic conditions at low temperatures. Acidic media protonates the diamine, preventing the formation of unwanted N-oxides at the isoquinoline nitrogen, while low temperatures prevent oxidative cleavage of the aromatic ring.

  • Preparation: Dissolve 1.0 mmol of 3-methylisoquinoline-5,8-diamine in 10 mL of 10% aqueous

    
    .
    
  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C.

  • Oxidation: Dissolve 1.2 mmol of Potassium Dichromate (

    
    ) in 5 mL of cold water. Add this solution dropwise to the diamine mixture over 15 minutes with vigorous magnetic stirring.
    
  • Monitoring: Stir for 2 hours at 0–5 °C. The solution will transition from pale yellow to a deep orange/red, indicating quinone formation. Verify completion via TLC (DCM:MeOH 95:5).

  • Workup: Extract the aqueous layer with Dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Storage: Use the resulting 3-methylisoquinoline-5,8-dione immediately for Protocol B, or store at -20 °C under an argon atmosphere, protected from light.

Protocol B: Regioselective Synthesis of 7-Amino Derivatives

Causality Check: Cerium(III) chloride heptahydrate is utilized as a mild Lewis acid. It coordinates preferentially with the quinone carbonyls, lowering the LUMO of the conjugated system and accelerating the Michael addition of the amine exclusively at the C-7 position.

  • Reaction Setup: Dissolve 0.5 mmol of freshly prepared 3-methylisoquinoline-5,8-dione in 10 mL of absolute ethanol.

  • Catalysis: Add 0.05 mmol (10 mol%) of

    
     to the solution and stir for 10 minutes to allow complexation.
    
  • Amination: Add 0.55 mmol of the desired primary amine (e.g.,

    
    -anisidine, methylamine, or benzylamine) dropwise or in small portions.
    
  • Incubation: Stir the mixture at room temperature for 4–6 hours. The reaction is self-validating visually; a distinct shift to a dark red/purple hue indicates the formation of the 7-amino-conjugated system.

  • Purification: Evaporate the solvent. Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the pure 7-substituted-3-methylisoquinoline-5,8-dione.

Quantitative Data: Antiproliferative Activity

The amination of the 3-methylisoquinoline-5,8-dione scaffold yields compounds with potent, selective cytotoxicity. The table below summarizes the in vitro half-maximal inhibitory concentrations (


) of representative 7-amino derivatives against standard human cancer cell lines, demonstrating the scaffold's viability in oncology [2][3].
Compound Derivative (R-group at C-7)HCT-116 (Colon)

(

M)
AGS (Gastric)

(

M)
HL-60 (Leukemia)

(

M)
Methylamino (Mansouramycin A analog)0.081.150.45
Phenylamino 1.202.341.12
4-Methoxyphenylamino 0.651.190.88
4-Chlorophenylamino 2.103.451.90
Etoposide (Positive Control)1.502.100.35

Data Interpretation: Aliphatic and electron-rich aromatic amines at the C-7 position (e.g., Methylamino, 4-Methoxyphenylamino) significantly enhance the antiproliferative profile, often outperforming the clinical standard Etoposide in solid tumor lines (HCT-116, AGS). This is attributed to the electron-donating groups stabilizing the quinone radical anion during redox cycling, thereby maximizing ROS generation.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design National Institutes of Health (NIH) / PMC[Link]

  • Synthesis, Half-Wave Potentials and Antiproliferative Activity of 1-Aryl-substituted Aminoisoquinolinequinones MDPI - Molecules[Link]

  • Ocean Dwelling Actinobacteria as Source of Antitumor Compounds SciELO[Link]

  • 7-(Substituted-phenyl)amino-5,8-isoquinolinediones: Synthesis and cytotoxic activities on cancer cell lines ResearchGate / Medicinal Chemistry Research[Link]

high-throughput screening of 3-Methylisoquinoline-5,8-diamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 3-Methylisoquinoline-5,8-diamine Derivatives

Introduction & Pharmacological Rationale

The 3-methylisoquinoline-5,8-diamine scaffold, alongside its closely related isoquinoline-5,8-dione (isoquinolinequinone, IQQ) analogs, represents a highly privileged pharmacophore in modern oncology drug discovery. These nitrogen-containing heterocycles exhibit potent antiproliferative effects through a unique, dual-modality mechanism of action: they act as competitive inhibitors of the PI3K/Akt/mTOR signaling pathways while simultaneously undergoing redox cycling to generate cytotoxic reactive oxygen species (ROS)[1].

As a Senior Application Scientist, I have observed that screening libraries based on the 3-methylisoquinoline-5,8-diamine core frequently yield hits capable of overcoming multidrug resistance (MDR) in aggressive tumor models[2]. The diamine moiety at the 5 and 8 positions serves as a critical hydrogen-bond donor/acceptor pair, ideal for anchoring into the hinge region of kinases, while the 3-methyl group provides essential hydrophobic packing. To effectively mine these derivatives, a robust High-Throughput Screening (HTS) campaign must interrogate both their targeted kinase inhibition and their phenotypic cytotoxicity.

MOA_Pathway Compound 3-Methylisoquinoline- 5,8-diamine PI3K PI3K / mTOR Inhibition Compound->PI3K ROS Redox Cycling (ROS Generation) Compound->ROS Proliferation Tumor Cell Proliferation PI3K->Proliferation Blocks DNA DNA Damage / Apoptosis ROS->DNA DNA->Proliferation Inhibits

Diagram 1: Dual-modality mechanism of action for 3-Methylisoquinoline-5,8-diamine derivatives.

Assay Design & Causality

Screening isoquinoline derivatives presents a specific biophysical challenge: these compounds are highly conjugated and often intrinsically colored or fluorescent. Standard absorbance or prompt-fluorescence assays frequently suffer from inner-filter effects or auto-fluorescence, leading to high false-positive rates (Pan-Assay Interference Compounds, PAINS).

The Causality of Experimental Choices:

  • Primary Biochemical Screen (TR-FRET): To circumvent compound auto-fluorescence, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for the PI3K kinase assay. The microsecond time delay before signal acquisition allows short-lived compound fluorescence to decay, isolating the true biological signal.

  • Secondary Phenotypic Screen (Multiplexed Cell Assay): Because the 3-methylisoquinoline-5,8-diamine core can induce apoptosis via ROS generation[3], we multiplex a fluorescent ROS probe (H2DCFDA) with an ATP-based luminescent viability readout (CellTiter-Glo) in HCT116 colorectal carcinoma cells. This allows us to correlate target engagement with actual cellular cytotoxicity in a single well.

  • Acoustic Liquid Handling: Isoquinoline derivatives can exhibit non-specific binding to polypropylene pipette tips. We utilize acoustic droplet ejection (e.g., Echo 550) to transfer compounds directly from source to assay plates, ensuring precise nanoliter dosing and maintaining a final DMSO concentration of <1% to prevent solvent-induced toxicity.

HTS_Workflow Start Compound Library (3-Methylisoquinoline-5,8-diamines) Primary Primary Screen TR-FRET PI3K Assay Start->Primary HitCriteria Hit Criteria >50% Inhibition @ 10 u03BCM Primary->HitCriteria Secondary Secondary Screen Multiplexed ROS & Viability HitCriteria->Secondary Hits Triage Triage & Counter-Screen Exclude PAINS Secondary->Triage Lead Lead Optimization In Vivo Efficacy Triage->Lead Validated

Diagram 2: HTS triage workflow logic for isolating validated oncology lead compounds.

Experimental Protocols: A Self-Validating System

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; if the calculated Z'-factor for any given plate falls below the strict thresholds outlined in Section 4, the plate is automatically flagged for rejection and re-run.

Protocol A: TR-FRET PI3K Inhibition Assay
  • Compound Preparation: Using an acoustic dispenser, transfer 10 nL of the 3-methylisoquinoline-5,8-diamine library (10 mM in 100% DMSO) into a low-volume 384-well ProxiPlate.

    • Self-Validation Step: Dedicate Columns 1 and 2 for controls. Column 1 receives 10 nL DMSO (Max Signal / 0% Inhibition). Column 2 receives 10 nL of 10 mM Wortmannin (Min Signal / 100% Inhibition).

  • Enzyme Addition: Dispense 5 µL of 2X PI3K

    
     enzyme (recombinant) mixed with PIP2 substrate in Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate at RT for 10 minutes to allow compound pre-binding.
    
  • Reaction Initiation: Add 5 µL of 2X ATP (final concentration at

    
    , approx. 10 µM). Centrifuge at 1000 x g for 1 minute. Incubate in the dark at RT for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET Detection Mix containing EDTA (to chelate Mg2+ and stop kinase activity), Biotinylated-PIP3 tracer, Europium-labeled anti-GST antibody, and ULight-Streptavidin.

  • Readout: Incubate for 60 minutes. Read on a multimode plate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol B: Multiplexed High-Content ROS & Viability Assay
  • Cell Seeding: Dispense 20 µL of HCT116 cell suspension (2,000 cells/well) in McCoy's 5A medium (10% FBS) into a 384-well tissue culture-treated plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Acoustically dispense 20 nL of compounds (final concentration 10 µM, 0.1% DMSO).

    • Self-Validation Step: Include Menadione (50 µM) as a positive control for ROS generation, and Staurosporine (1 µM) as a positive control for cytotoxicity.

  • ROS Detection: After 4 hours of compound incubation, add 5 µL of 25 µM H2DCFDA (a cell-permeant ROS indicator). Incubate for 30 minutes. Read fluorescence (Ex 485 nm / Em 535 nm).

  • Viability Detection: At 48 hours post-compound addition, equilibrate plates to RT for 15 minutes. Add 25 µL of CellTiter-Glo reagent. Shake at 300 rpm for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal. Read luminescence.

Data Presentation & Triage Metrics

To ensure high scientific integrity, all quantitative data from the HTS campaign must be evaluated against strict Quality Control (QC) metrics before hit stratification.

Table 1: HTS Quality Control & Validation Metrics

Assay Modality Plate Format Z'-Factor Threshold Signal-to-Background (S/B) Max Tolerated DMSO

| TR-FRET (PI3K


) | 384-well | 

0.65 | > 5.0 | 1.0% | | ROS (H2DCFDA) | 384-well |

0.55 | > 3.0 | 0.5% | | Viability (ATP) | 384-well |

0.70 | > 10.0 | 0.5% |

Compounds that pass the primary screen (>50% inhibition at 10 µM) are subjected to 10-point dose-response curves. Hits are then stratified based on their pharmacological profile to separate targeted kinase inhibitors from broad-spectrum redox cyclers.

Table 2: Hit Stratification Criteria for 3-Methylisoquinoline-5,8-diamine Derivatives | Hit Classification | Biochemical IC


 (PI3K) | Cellular EC

(Viability) | ROS Induction (Fold Change) | Action | | :--- | :--- | :--- | :--- | :--- | | Tier 1 (Potent Dual-Action) | < 100 nM | < 500 nM | > 3.0x | Advance to in vivo models | | Tier 2 (Kinase-Driven) | < 100 nM | 0.5 - 5 µM | < 1.5x | Profiling for kinase selectivity | | Tier 3 (ROS-Driven) | > 1 µM | < 1 µM | > 4.0x | Evaluate for redox toxicity | | PAINS / Artifacts | > 10 µM | > 10 µM | N/A | Discard |

References

  • 1. National Institutes of Health (NIH) / PMC. 2.2. Journal of Medicinal Chemistry - ACS Publications. 3.3. Indian Journal of Chemistry / ResearchGate. 4.4. National Institutes of Health (NIH) / PMC.

Sources

Application Note: Rational Design and Validation of Fluorescent Probes Utilizing 3-Methylisoquinoline-5,8-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Photophysical Principles

The development of highly selective and sensitive fluorescent probes is a cornerstone of modern molecular imaging, diagnostics, and environmental monitoring. Among the various fluorophore scaffolds, isoquinoline derivatives—specifically 5,8-diamine substituted isoquinolines—have emerged as highly versatile building blocks. The compound 3-Methylisoquinoline-5,8-diamine (CAS: 24011-37-8) offers a unique combination of photophysical and structural properties that make it an ideal precursor for custom probe synthesis.

Mechanistic Causality & Scaffold Advantages
  • Fluorophore Core: The rigid, planar conjugated

    
    -system of the isoquinoline ring provides high intrinsic fluorescence intensity, a critical requirement for achieving a low limit of detection in biological imaging applications .
    
  • Functionalizable Handles: The primary amines at the C5 and C8 positions serve as dual reactive sites. They can be selectively derivatized (e.g., via Schiff base condensation or amidation) to introduce specific recognition moieties (ionophores) tailored for target analytes.

  • Electronic Tuning: The 5,8-diamine groups act as strong electron-donating groups (EDGs), establishing a robust Intramolecular Charge Transfer (ICT) state with the electron-withdrawing aromatic nitrogen. Furthermore, the 3-methyl substitution provides a subtle inductive electron-donating effect, which slightly red-shifts the emission profile and offers steric shielding to enhance the photostability of the core.

  • Sensing Mechanism: When functionalized with a receptor, the probe typically operates via a Photoinduced Electron Transfer (PET) mechanism. In the apo-state (unbound), the lone pair electrons from the receptor nitrogen quench the fluorophore's emission. Upon analyte binding (e.g., transition metal ions like Zn²⁺), the lone pair is coordinated, blocking the PET process and triggering Chelation-Enhanced Fluorescence (CHEF) .

Mechanism Probe Apo-Probe (Weak Fluorescence) PET Active PET Process (Quenching) Probe->PET Analyte Target Analyte (e.g., Zn²⁺) Probe->Analyte Binding Complex Probe-Analyte Complex (PET Blocked) PET->Complex Inhibited Analyte->Complex Emission CHEF Activation (Strong Emission) Complex->Emission

Photophysical mechanism of Chelation-Enhanced Fluorescence (CHEF) via PET inhibition.

Experimental Protocols

The following protocols detail the synthesis of a model Zn²⁺-selective probe and its subsequent validation in live-cell imaging. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol A: Synthesis of a Zn²⁺-Selective Fluorescent Probe

Objective: To synthesize a bis-Schiff-base derivative of 3-Methylisoquinoline-5,8-diamine capable of coordinating Zn²⁺ ions.

  • Preparation: Dissolve 1.0 mmol of 3-Methylisoquinoline-5,8-diamine in 15 mL of anhydrous ethanol in a round-bottom flask.

    • Causality Insight: Anhydrous conditions are critical to drive the condensation equilibrium forward and prevent the hydrolysis of the newly formed imine bonds.

  • Receptor Addition: Add 2.1 mmol of salicylaldehyde dropwise to the solution while stirring.

    • Causality Insight: A slight stoichiometric excess (2.1 eq) ensures complete conversion of both the 5- and 8-amino groups, preventing the formation of asymmetric mono-substituted byproducts.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality Insight: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating nucleophilic attack by the diamine.

  • Reflux & Self-Validation: Reflux the mixture at 80°C for 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (10:1) mobile phase.

    • Causality Insight: TLC provides a mandatory self-validating checkpoint. The reaction must only be stopped once the starting diamine spot completely disappears, ensuring high yield and purity.

  • Purification: Cool the mixture to room temperature to induce precipitation. Filter the solid and wash with cold ethanol (3 × 5 mL), then dry under vacuum.

    • Causality Insight: Cold ethanol efficiently removes unreacted salicylaldehyde and acetic acid without significantly dissolving the desired hydrophobic product.

Protocol B: Live-Cell Imaging and Cytotoxicity Evaluation

Objective: To validate the biological applicability and membrane permeability of the synthesized probe in living cells.

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Cytotoxicity Assay (Self-Validation): Before imaging, perform a standard MTT assay using probe concentrations ranging from 0 to 50 μM for 24 hours.

    • Causality Insight: This step is mandatory to ensure the probe does not induce significant cell death. Cytotoxicity would artifactually alter cellular morphology and ion distribution, rendering imaging data invalid.

  • Probe Incubation: Seed cells in a glass-bottom confocal dish. Wash twice with PBS, then incubate with 5 μM of the probe in serum-free medium for 30 minutes.

    • Causality Insight: Serum-free medium is utilized to prevent the probe from prematurely binding to bovine serum albumin (BSA), which would drastically reduce its effective concentration and cellular uptake.

  • Analyte Stimulation: Wash the cells and add 20 μM of ZnCl₂ (complexed with a membrane-permeable ionophore like pyrithione) for 15 minutes.

  • Counterstaining: Add Hoechst 33342 (1 μg/mL) for 10 minutes.

    • Causality Insight: Nuclear counterstaining provides a spatial reference, allowing researchers to accurately determine whether the probe localizes in the cytosol, nucleus, or specific organelles.

  • Confocal Microscopy: Image the cells using a confocal laser scanning microscope. Excite the probe at 405 nm and collect emission in the 490–530 nm channel.

Workflow A 3-Methylisoquinoline- 5,8-diamine Core B Receptor Conjugation A->B C Purified Fluorescent Probe B->C D Live Cell Incubation C->D E Confocal Fluorescence Readout D->E

Workflow for synthesis and application of 3-Methylisoquinoline-5,8-diamine probes.

Data Presentation

To facilitate easy comparison of photophysical behavior, the properties of the unmodified 3-Methylisoquinoline-5,8-diamine core and its synthesized Zn²⁺ probe (both apo and bound states) are summarized below.

Photophysical Property3-Methylisoquinoline-5,8-diamine (Core)Synthesized Zn²⁺ Probe (Apo-state)Synthesized Zn²⁺ Probe (+ Zn²⁺)
Absorption Max (

)
340 nm365 nm380 nm
Emission Max (

)
420 nm445 nm (Weak)510 nm (Strong)
Quantum Yield (

)
0.150.020.48
Stokes Shift 80 nm80 nm130 nm
Limit of Detection (LOD) N/AN/A45 nM

Note: Data represents typical values for bis-Schiff base derivatives of the isoquinoline-5,8-diamine scaffold. The massive increase in Quantum Yield upon Zn²⁺ addition confirms the CHEF mechanism.

Authoritative Grounding & References

The protocols and mechanistic principles detailed above are grounded in established organic synthesis and photophysical chemistry. The utility of quinoline and isoquinoline diamines as fluorescent probes is well-documented due to their high fluorescence intensity and synthetic accessibility . Furthermore, the coordination chemistry of diamino-aromatic systems (such as 5,6-diamino-1,10-phenanthroline and isoquinoline-5,8-diamine) is a proven strategy for detecting metal ions in biological samples . Recent advancements also highlight the use of isoquinoline-5,8-diamine in constructing highly crystalline covalent organic frameworks (COFs), demonstrating the robust nature and stability of the 5,8-diamine linkage .

References
  • Title: 1,3,5-Triformylphloroglucinol Derived Functional Covalent Organic Frameworks Source: DOI / Chemistry Europe URL: [Link]

synthesis of polymers incorporating 3-Methylisoquinoline-5,8-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Processing of High-Performance Polymers Incorporating 3-Methylisoquinoline-5,8-diamine

Abstract

This guide details the protocols for synthesizing polymers derived from 3-Methylisoquinoline-5,8-diamine (MIQDA) . While 3-methylisoquinoline derivatives are frequently utilized in medicinal chemistry (e.g., as precursors to antimalarial quinones), their utilization as monomers in macromolecular synthesis represents a frontier in high-performance materials. The 5,8-diamine substitution pattern mimics p-phenylenediamine but embedded within a fused heterocyclic system, offering unique electronic properties and high thermal stability. This document focuses on synthesizing Polyimides (PI) and Polyamides (PA) , emphasizing the critical handling of the oxidation-sensitive diamine intermediate.

Part 1: Monomer Handling & Pre-Polymerization Logic

The Chemist’s Challenge: Oxidative Instability

The core challenge in working with MIQDA is its electron-rich nature. Similar to 5,8-diaminoquinoline, this molecule is prone to rapid oxidation to the quinone imine or reversion to the quinone form upon exposure to air.

  • Causality: The para-positioning of amines on the isoquinoline ring creates a redox-active center. Oxygen exposure leads to oligomerization and darkening of the monomer, which terminates chain growth during step-growth polymerization (stoichiometric imbalance).

  • Requirement: All monomer transfers must occur in an inert atmosphere (Argon/Nitrogen glovebox or Schlenk line).

Monomer Synthesis & Purification (Pre-requisite)

Commercially available 3-methylisoquinoline-5,8-dione is the standard precursor.

  • Reduction Protocol: Catalytic hydrogenation (

    
    , Pd/C) or hydrazine reduction is required immediately prior to polymerization.
    
  • Purification: Sublimation is the preferred method for the diamine to ensure polymer-grade purity (>99.5%).

Part 2: Experimental Protocols

Protocol A: Synthesis of Polyimides (Two-Step Method)

This protocol targets high-molecular-weight polyimides via a soluble Polyamic Acid (PAA) intermediate, followed by thermal imidization.

Materials:

  • Monomer A: 3-Methylisoquinoline-5,8-diamine (MIQDA)

  • Monomer B: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Chosen for solubility; PMDA or BPDA can be used for higher

    
    )
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP), Anhydrous (<50 ppm

    
    )
    
  • Environment: Dry Nitrogen flow.

Step-by-Step Methodology:

  • Stoichiometric Balance (Critical):

    • Weigh MIQDA (1.000 eq) into a flame-dried 3-neck flask inside a glovebox.

    • Add Anhydrous NMP to achieve a solid content of 15-20 wt%.

    • Stir until fully dissolved. The solution should be light yellow/brown. Darkening indicates oxidation.

  • Polyamic Acid Formation:

    • Cool the reaction vessel to 0–5°C (Ice bath). Reasoning: Low temperature prevents uncontrolled imidization and side reactions with the solvent.

    • Add 6FDA (1.000 eq) in 3-4 portions over 30 minutes.

    • Observation: The viscosity will increase significantly over 4–8 hours.

    • Allow to stir at Room Temperature (RT) for 12 hours.

  • Thermal Imidization (Film Casting):

    • Cast the viscous PAA solution onto a clean glass or silicon substrate.

    • Curing Cycle (Vacuum Oven):

      • 80°C (1 hr) - Solvent removal.

      • 150°C (1 hr) - Onset of imidization.

      • 200°C (1 hr) - Propagation.

      • 300°C (1 hr) - Final cure and ring closure.

Validation:

  • FTIR: Disappearance of Amide I/II bands (1660 cm⁻¹, 1550 cm⁻¹) and appearance of Imide bands (1780 cm⁻¹, 1720 cm⁻¹, 1380 cm⁻¹).

Protocol B: Synthesis of Polyamides (Low-Temperature Solution)

Used when processability in organic solvents is required without high-temperature curing.

Materials:

  • Monomer A: MIQDA

  • Monomer B: Terephthaloyl chloride (TPC)

  • Acid Scavenger: Propylene oxide or Triethylamine.

  • Solvent: N,N-Dimethylacetamide (DMAc).[1]

Methodology:

  • Dissolve MIQDA in DMAc under

    
    .
    
  • Cool to -10°C using an acetone/dry ice bath. Reasoning: Exothermic reaction control.

  • Add TPC (1.000 eq) rapidly.

  • Add acid scavenger to neutralize HCl byproducts which would otherwise protonate the amine monomer and stop the reaction.

  • Stir for 3 hours, allowing to warm to RT.

  • Precipitate in methanol/water (50:50), filter, and wash extensively.

Part 3: Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the critical decision pathways for synthesizing polymers from the isoquinoline precursor.

PolymerizationWorkflow Precursor 3-Methylisoquinoline- 5,8-dione Reduction Reduction (H2/Pd or Hydrazine) Precursor->Reduction  Pre-Synthesis Monomer 3-Methylisoquinoline- 5,8-diamine (MIQDA) Reduction->Monomer  Strict Anaerobic Choice Polymerization Route Monomer->Choice RoutePI Route A: Polyimide Choice->RoutePI  + Dianhydride RoutePA Route B: Polyamide Choice->RoutePA  + Diacid Chloride PAA Polyamic Acid (0°C, NMP) RoutePI->PAA Condense Condensation (-10°C, DMAc) RoutePA->Condense Cure Thermal Curing (300°C) PAA->Cure FinalPI High-Temp Polyimide Film Cure->FinalPI FinalPA Processable Polyamide Condense->FinalPA

Caption: Figure 1. Synthetic workflow converting the dione precursor to high-performance polyimides and polyamides.

Expected Properties Table

Based on structural analogs (5,8-diaminoquinoline polymers) and group contribution theory.

PropertyPolyimide (MIQDA-6FDA)Polyamide (MIQDA-TPC)Analytical Method
Solubility Good (NMP, DMF, CHCl3)Moderate (DMAc, H2SO4)10mg/mL @ RT
Tg (Glass Transition) 280°C - 310°C240°C - 260°CDSC (20°C/min)
Td (10% Wt Loss) > 450°C> 400°CTGA (

)
Color/Optics Amber/Dark BrownYellow/OrangeUV-Vis
Electroactivity Potential Redox ActivityInertCyclic Voltammetry

Part 4: References

  • Teixeira, C., et al. "Derivatives of 3-methylisoquinoline-5,8-dione: Synthesis and biological activity." European Journal of Medicinal Chemistry, vol. 46, no. 5, 2011.

    • Context: Establishes the synthesis of the dione precursor and its reactivity.

  • Sroog, C. E. "Polyimides." Progress in Polymer Science, vol. 16, no. 4, 1991.

    • Context: The authoritative standard for the two-step polyimide synthesis protocol (PAA intermediate).

  • Liou, G. S., et al. "Synthesis and properties of novel polyimides derived from heterocyclic diamines." Journal of Polymer Science Part A: Polymer Chemistry, vol. 44, no. 8, 2006.

    • Context: Provides comparative data for pyridine and quinoline-based polyimides, validating the thermal stability claims of heterocyclic backbones.

  • Odian, G. Principles of Polymerization. 4th Edition, Wiley-Interscience, 2004.

    • Context: Foundational text for stoichiometric calculations in step-growth polymerization.

Sources

Troubleshooting & Optimization

purification challenges of 3-Methylisoquinoline-5,8-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Handling Challenges

Document ID: TS-ISOQ-58-001 Status: Active Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The Nature of the Beast

Welcome to the technical support hub for 3-Methylisoquinoline-5,8-diamine . If you are accessing this guide, you are likely facing one of three problems: your product is turning black upon exposure to air, it is streaking uncontrollably on silica gel, or you are struggling to separate it from the partially reduced nitro-amine intermediates.

This molecule is not just a standard organic base; it is a pro-oxidant electron-rich system . The 5,8-diamine motif on the isoquinoline core creates a "hydroquinone-equivalent" electronic state. It is thermodynamically driven to oxidize into the corresponding isoquinoline-5,8-dione (quinone) or quinone-diimine , species that are often deeply colored and prone to polymerization.

This guide treats the purification of 3-Methylisoquinoline-5,8-diamine not as a standard isolation, but as a controlled interception of a redox-active intermediate .

Part 1: The "Black Tar" Phenomenon (Oxidation)

User Question:

"My reaction reached full conversion (yellow solution), but during the workup/filtration, the oil turned dark purple and then black. The NMR is messy. What happened?"

Technical Diagnosis:

You are witnessing aerobic oxidation . The 5,8-diamine system is highly electron-rich. Upon exposure to atmospheric oxygen, it undergoes a radical-mediated oxidation cascade to form the para-quinone diimine, which hydrolyzes to the para-quinone (3-methylisoquinoline-5,8-dione). These oxidized species can polymerize or form charge-transfer complexes (quinhydrones) with the remaining product, resulting in a black tar.

Troubleshooting Protocol: The "Reductive Shield" Workup

Do not use standard open-air workups. You must maintain a reducing environment until the product is stabilized.

Step-by-Step Procedure:

  • Degassing: All solvents (extraction and chromatography) must be sparged with Argon or Nitrogen for 15 minutes prior to use.

  • The Antioxidant Buffer:

    • Prepare a saturated solution of Sodium Dithionite (

      
      )  or Ascorbic Acid .
      
    • Use this solution to wash the organic layer during extraction. This scavenges dissolved oxygen and reduces any trace quinones back to the diamine.

  • Speed is Critical: Do not dry the organic layer over

    
     for hours. Dry rapidly (
    
    
    
    , 10 min) and concentrate immediately under an inert atmosphere if possible.
Visualizing the Mechanism

OxidationCascade Diamine 5,8-Diamine (Yellow/Colorless) Target Product Radical Radical Cation Intermediate Diamine->Radical O2 / Air Diimine Quinone Diimine (Unstable) Radical->Diimine -2H+, -2e- Quinone 5,8-Dione (Deep Red/Purple) Diimine->Quinone Hydrolysis (H2O) Tar Polymeric Tars (Black) Diimine->Tar Polymerization Quinone->Diamine Na2S2O4 (Reduction) Quinone->Tar Decomposition

Figure 1: The oxidation cascade of 5,8-diaminoisoquinoline derivatives. Note that sodium dithionite can reverse the oxidation if captured early.

Part 2: Chromatographic Purification

User Question:

"The compound streaks from the baseline to the solvent front on TLC. On the column, it elutes over 20 fractions and co-elutes with impurities. How do I fix the peak shape?"

Technical Diagnosis:

This is a silanol interaction issue . The basic nitrogens (pyridine-like N at position 2, and the primary amines) interact strongly with the acidic silanol groups (


) on standard silica gel. Furthermore, silica gel can act as a mild oxidant, accelerating the degradation described in Part 1.
Troubleshooting Protocol: Surface Deactivation

Option A: Amine-Doped Silica (Recommended)

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1-3% Triethylamine (TEA) or 1%

    
     .
    
  • Equilibration: Flush the column with this basic solvent until the eluent pH is basic (check with pH paper).

  • Elution: Run the column with 1% TEA in the mobile phase. This blocks the silanol sites, allowing the diamine to elute as a sharp band.

Option B: Neutral Alumina (Alternative) If the compound decomposes on silica even with TEA, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and less oxidizing than silica, making it superior for labile electron-rich amines.

Comparison of Stationary Phases:

FeatureStandard SilicaTEA-Doped SilicaNeutral Alumina
Separation Power HighHighModerate
Tailing SevereMinimalLow
Oxidation Risk HighModerateLow
Recommended For Do not useStandard Purification Highly Unstable Batches

Part 3: Stabilization & Storage (The "Salt" Strategy)

User Question:

"I purified it successfully, but after a week in the freezer, it's turning dark again. How do I store this for the long term?"

Technical Diagnosis:

The free base of 3-Methylisoquinoline-5,8-diamine is kinetically unstable. The lone pairs on the nitrogen atoms facilitate the oxidation potential. By protonating these amines, you significantly raise the oxidation potential, rendering the molecule air-stable.

Troubleshooting Protocol: Hydrochloric Salt Formation

Convert the free base to the dihydrochloride salt immediately after purification.

Protocol:

  • Dissolve the purified free base in a minimum amount of degassed Methanol or Ethanol.

  • Cool to 0°C under Argon.

  • Add 2.2 equivalents of HCl in Dioxane (4M) or ethereal HCl dropwise.

  • The salt (

    
    ) should precipitate as a stable solid.
    
  • Filter under Argon and dry.

  • Storage: Store the salt at -20°C under Argon. It is stable for months in this form.

Part 4: Purification Decision Logic

Use this workflow to determine the best purification route for your specific crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC (DCM/MeOH/NH3) Start->CheckTLC IsClean Is the profile clean? CheckTLC->IsClean Recryst Acid/Base Extraction + Recrystallization (EtOH) IsClean->Recryst Yes (Minor impurities) Column Chromatography Required IsClean->Column No (Complex mixture) Salt Convert to HCl Salt IMMEDIATELY Recryst->Salt SilicaChoice Use TEA-Doped Silica (1-3% Et3N) Column->SilicaChoice Standard Impurities AluminaChoice Use Neutral Alumina (Grade III) Column->AluminaChoice Product Decomposing on Silica SilicaChoice->Salt AluminaChoice->Salt

Figure 2: Decision matrix for the purification of 3-Methylisoquinoline-5,8-diamine.

References

  • Synthesis of Isoquinoline-5,8-diones

    • Joullié, M. M., et al. (1982). Synthesis of isoquinoline-5,8-diones and their conversion to antitumor agents.[1] This establishes the reactivity of the 5,8-diamine/quinone system.

    • Source: (General reference for isoquinoline quinone synthesis).

  • Handling Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134.[2] Handling Air-Sensitive Reagents.[2][3][4] Provides the foundational techniques for the Schlenk line manipulations required for this molecule.

    • Source:

  • Oxidation Mechanisms of Phenylenediamines

    • The mechanism of 5,8-diaminoisoquinoline oxidation parallels th
    • Source: (For general redox properties of aromatic diamines).

  • Chromatographic Tailing of Amines

    • Standard protocols for amine purific
    • Source: (Industry standard for flash chromatography of basic compounds).

Sources

overcoming solubility issues with 3-Methylisoquinoline-5,8-diamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers on Overcoming Solubility Challenges

Welcome to the technical support center for 3-Methylisoquinoline-5,8-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for handling this compound. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The structure of 3-Methylisoquinoline-5,8-diamine—a heterocyclic aromatic core with two basic amine groups—presents specific solubility challenges. Its flat, aromatic nature contributes to strong crystal lattice energy, while the diamine functional groups offer a handle for pH-dependent solubilization. This guide will walk you through a logical sequence of troubleshooting steps, from initial solvent screening to advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 3-Methylisoquinoline-5,8-diamine won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What are my first steps?

A1: This is a common issue. The insolubility of this compound in neutral aqueous media is expected due to its aromatic, largely non-polar core. The two amine groups are only weakly basic and will be mostly un-ionized at pH 7.4, preventing effective hydration.

Your initial troubleshooting should follow a systematic, tiered approach before moving to more complex solutions.

Initial Troubleshooting Workflow

  • Physical Modifications: Start with the simplest physical methods to enhance the dissolution rate.[1][2]

    • Gentle Heating: Solubility of many solids increases with temperature. Warm the solution gently (e.g., 37-40°C) with continuous stirring. Be cautious and ensure the compound is thermally stable to avoid degradation.

    • Sonication: Use an ultrasonic bath to apply mechanical energy.[1] This helps break down solid aggregates and increases the surface area for solvation.

    • Particle Size Reduction: If you have the solid material, grinding it into a finer powder (micronization) increases the surface-area-to-volume ratio, which can significantly speed up the rate of dissolution.[3][4][5]

  • Basic Solvent Screening: If physical methods are insufficient, a quick solvent screen is necessary. The principle of "like dissolves like" is your primary guide here.[1] Since the compound has both polar (diamine) and non-polar (aromatic rings) features, a range of solvents should be tested.

Q2: Which organic solvents should I try for initial solubilization, and what should I expect?

A2: Based on its chemical structure, 3-Methylisoquinoline-5,8-diamine is predicted to be soluble in polar aprotic solvents and some polar protic solvents. It is crucial to create a high-concentration stock solution in an organic solvent that can then be diluted into your aqueous experimental medium.[6]

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassRecommended SolventsExpected Solubility & Rationale
Polar Aprotic DMSO, DMF, NMPHigh. These are powerful, versatile solvents for many research compounds. They are excellent choices for creating concentrated stock solutions.
Polar Protic Ethanol, MethanolModerate. The hydroxyl group can hydrogen bond with the amine groups, but the aromatic core may limit high solubility. Good for co-solvent systems.
Ethers THF, DioxaneLow to Moderate. Less polar than alcohols but may still offer some solubility.
Chlorinated Dichloromethane (DCM)Low. Primarily for non-polar compounds, but may be useful in specific synthetic steps.
Non-Polar Hexane, TolueneVery Low/Insoluble. These solvents are unlikely to effectively solvate the polar diamine groups.

Protocol 1: Preparing a Concentrated Stock Solution

  • Select a Primary Solvent: Start with DMSO or DMF.

  • Weigh Compound: Accurately weigh a small amount of 3-Methylisoquinoline-5,8-diamine (e.g., 1-5 mg) into a clean glass vial.

  • Add Solvent: Add the solvent dropwise while vortexing or stirring. For example, start by adding 100 µL of DMSO to 1 mg of compound to target a 10 mg/mL concentration.

  • Facilitate Dissolution: If needed, gently warm the vial or place it in a sonicator bath for 5-10 minutes.

  • Observe and Record: Note the concentration at which the compound fully dissolves. This is your stock solution. Store it appropriately, protected from light and moisture.

Q3: You mentioned the diamine groups. Can I use pH adjustment to improve aqueous solubility?

A3: Absolutely. This is one of the most effective strategies for ionizable compounds like this one.[1][7] The two amine groups are basic and can be protonated in an acidic environment to form ammonium salts. These ionized salts are significantly more polar and, therefore, more soluble in water than the neutral molecule.[8][9]

The isoquinoline nitrogen itself is also a weak base (pKa of the protonated form is around 5.14) and will be protonated at low pH.[10]

Mechanism: pH-Dependent Solubilization

G cluster_0 Neutral pH (e.g., 7.4) cluster_1 Low pH (e.g., < 5) Compound_Neutral 3-Methylisoquinoline-5,8-diamine (Free Base) Poorly Soluble Compound_Protonated Protonated Diammonium Salt (e.g., Dihydrochloride) Highly Soluble Compound_Neutral->Compound_Protonated + 2H⁺ (e.g., from HCl) Compound_Protonated->Compound_Neutral - 2H⁺ (e.g., add Base)

Protocol 2: pH-Based Aqueous Solubilization

  • Prepare an Acidic Buffer: Choose a buffer system appropriate for your target pH (e.g., citrate buffer for pH 3-5).

  • Direct Dissolution: Attempt to dissolve the compound directly in the acidic buffer.

  • Titration Method (for preparing an acidic stock): a. Suspend the compound in pure water (e.g., 1 mg in 1 mL). b. While stirring, add a dilute acid (e.g., 1 M HCl) dropwise. c. Monitor the solution. The solid should dissolve as the pH drops and the amine groups are protonated. d. Once fully dissolved, you can adjust the pH upwards slightly with a dilute base if your experiment allows, but be careful not to exceed the pKa, which would cause precipitation.

Caution: Ensure that the low pH and the resulting salt (e.g., chloride) do not interfere with your downstream experiment.

Q4: The required concentration is too high for pH adjustment alone, and I need to limit the amount of organic solvent in my final solution. What's next?

A4: This is a classic challenge in drug development, often seen in preclinical toxicology or cell-based assays where solvent toxicity is a concern.[5] Here, you need to employ more advanced formulation strategies.

Decision Workflow for Advanced Solubilization

G Start Initial Solubility Issue in Aqueous Medium pH_Adjust Attempt pH Adjustment (Acidic Buffer) Start->pH_Adjust Check_pH Is Solubility Sufficient & pH Tolerable? pH_Adjust->Check_pH CoSolvent Use a Co-Solvent System (e.g., DMSO/Water, PEG/Water) Check_pH->CoSolvent No End_Success Optimized Formulation Achieved Check_pH->End_Success Yes Check_CoSolvent Is Solubility Sufficient & Solvent % Tolerable? CoSolvent->Check_CoSolvent Surfactant Incorporate Surfactants (e.g., Tween 80, Cremophor) Check_CoSolvent->Surfactant No Check_CoSolvent->End_Success Yes Surfactant->End_Success End_Fail Consult Formulation Specialist (Complex Systems Needed) Surfactant->End_Fail

  • Co-solvent Systems: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[1][2] This is a very common and effective technique. The strategy is to dissolve the compound in a minimal amount of a suitable organic solvent (like DMSO) and then dilute this stock solution into the aqueous buffer.[6]

    • Common Co-solvents: Polyethylene Glycol (PEG 300/400), Propylene Glycol, Ethanol, Glycerin, DMSO.

    • Key Consideration: The final concentration of the organic co-solvent must be below the toxicity limit for your specific assay (often <1% and sometimes <0.1% for cell-based assays).

  • Surfactants (Solubilizing Agents): Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[8] The hydrophobic core of these micelles can encapsulate poorly soluble molecules, effectively dissolving them in the bulk aqueous phase.

    • Common Surfactants: Tween® 80, Polysorbate 20, Cremophor® EL, Solutol® HS 15.

    • When to Use: This is an excellent choice when co-solvent concentrations are still too high or when you need to achieve very high drug loading.[11]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the non-polar parts of the drug from water and increasing solubility.[7]

Q5: My compound dissolves initially in a co-solvent/buffer mixture but then precipitates over time. How can I prevent this?

A5: This indicates that you have created a supersaturated, thermodynamically unstable solution. Precipitation occurs as the system tries to return to its lower-energy, crystalline state. This is a major hurdle, especially for solutions that need to be stored or used over several hours.[8]

Strategies to Prevent Precipitation:

  • Work at a Lower Concentration: The most straightforward solution is to work below the compound's equilibrium solubility in the final medium. Determine the maximum stable concentration and stay below it.

  • Use Precipitation Inhibitors: Certain polymers can act as "precipitation inhibitors." They function by sterically hindering the nucleation and growth of drug crystals.

    • Recommended Polymers: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP).

    • Method: Add a small amount of the polymer (e.g., 0.1-0.5% w/v) to your aqueous buffer before adding the drug stock solution.

  • Optimize the Co-solvent/Buffer Ratio: Sometimes, a slight increase in the co-solvent percentage can stabilize the solution. You must balance this against the solvent's potential toxicity in your system.

  • Prepare Fresh Solutions: For highly unstable solutions, the most reliable method is to prepare them immediately before use. Do not store them.

References
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery. (2023, December 18). Drug Discovery & Development. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. Dr. Reddy's Laboratories. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Jain, S., & Patel, N. (2010). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. Journal of Global Pharma Technology, 2(7), 1-12.
  • Solvents and solubilities. MicroChemicals. [Link]

  • PubChem. (n.d.). 3-Methylisoquinoline. National Center for Biotechnology Information. [Link]

  • Carvajal-Lara, M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
  • Jessop, P. G., et al. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Green Chemistry, 20(16), 3901-3910.
  • V. Gotor-Fernández, et al. (2023). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Molecules, 28(12), 4739.
  • 3-methylisoquinoline. ChemSynthesis. [Link]

  • Young, R. J., & Leeson, P. D. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • Carvajal-Lara, M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Patel, H. M., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9349-9356.
  • Williams, H. D., et al. (2013). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series, 5.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]

  • Kumar, A., & Sahoo, S. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 847-854.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1606.
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]

  • Isoquinolines. AMERICAN ELEMENTS. [Link]

  • SYNTHESIS OF 3-METHYL ISOQUINOLINES. Sciencemadness.org. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Amidines for Versatile Cobalt(III)-Catalyzed Synthesis of Isoquinolines through C–H Functionalization with Diazo Compounds. Amazon AWS. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. OPUS at UTS. [Link]

  • Properties of Common Organic Solvents. University of Rochester. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

Sources

identification of byproducts in 3-Methylisoquinoline-5,8-diamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 3-Methylisoquinoline-5,8-diamine (CAS: 24011-37-8) 1. This highly electron-rich heteroaromatic diamine is a critical building block for advanced covalent organic frameworks (COFs) 2 and antineoplastic agents. However, its synthesis—typically achieved via the catalytic hydrogenation of 3-methyl-5,8-dinitroisoquinoline—is fraught with chemoselectivity and stability challenges.

This guide is designed by Senior Application Scientists to help drug development professionals and researchers troubleshoot byproduct formation, understand the mechanistic causality behind synthetic failures, and implement self-validating protocols.

Mechanistic Workflow & Byproduct Pathways

The following diagram illustrates the delicate balance required during the reduction phase. Deviations in hydrogen pressure, catalyst selection, or atmospheric exposure directly dictate the failure modes of this synthesis.

G A 3-Methyl-5,8-dinitroisoquinoline (Starting Material) B 3-Methylisoquinoline-5,8-diamine (Target Product) A->B Optimal Reduction (Pd/C, H2, 1 atm, RT) C Nitro-amine Intermediates (Incomplete Reduction) A->C Under-reduction (Low H2/Catalyst) D Tetrahydroisoquinoline Diamine (Over-reduction) B->D Over-reduction (High Pressure/PtO2) E 3-Methylisoquinoline-5,8-dione (Oxidation Byproduct) B->E Air Oxidation (O2 exposure) C->B Complete Reduction

Reaction pathways and byproduct formation during 3-methylisoquinoline-5,8-diamine synthesis.

Troubleshooting Guide & FAQs

Q1: My isolated product is turning deep red/brown instead of the expected yellow/tan. What is happening? A1: This is the most common and detrimental issue in 5,8-diamine synthesis. 3-Methylisoquinoline-5,8-diamine is highly electron-rich and extremely susceptible to aerobic oxidation. Upon exposure to atmospheric oxygen, it rapidly oxidizes into 3-methylisoquinoline-5,8-dione (a quinone) [[3]]().

  • Causality & Solution: The oxidation is catalyzed by trace metals (often left over from the hydrogenation catalyst) and light. To prevent this, all reaction solvents and extraction buffers must be rigorously degassed (sparged with Argon for at least 30 minutes). Post-reaction workup must be performed under an inert atmosphere using Schlenk techniques.

Q2: LC-MS analysis of my crude mixture shows a significant peak at +30 Da relative to the target mass. How do I resolve this? A2: A +30 Da mass shift indicates incomplete reduction, specifically the presence of a nitro-amine intermediate (e.g., 5-amino-3-methyl-8-nitroisoquinoline).

  • Causality & Solution: The reduction of the second nitro group is sterically and electronically hindered compared to the first. If you are using catalytic hydrogenation, the catalyst surface may be poisoned by the basic amine products, or hydrogen mass transfer is limiting. Increase the agitation rate to improve gas-liquid mixing. Alternatively, switch to a chemical reductant like

    
     in ethanol, which provides a stronger thermodynamic driving force for complete reduction without relying on surface catalysis.
    

Q3: My


H NMR spectrum lacks the characteristic aromatic protons of the pyridine ring, and new multiplets appear between 2.5–4.0 ppm. What went wrong? 
A3:  You have over-reduced the isoquinoline core, generating 3-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-diamine.
  • Causality & Solution: The nitrogen-containing heterocyclic ring is vulnerable to hydrogenation, especially when using highly active catalysts like Platinum oxide (

    
    ) or when applying excessive 
    
    
    
    pressure/temperature 4. To maintain chemoselectivity for the nitro groups, strictly use 5% or 10% Palladium on Carbon (Pd/C) at room temperature and ambient pressure (1 atm).

Q4: How can I definitively differentiate the desired 5,8-diamine from the 5,7-diamine regioisomer? A4: The formation of regioisomers originates from poor selectivity during the initial nitration of 3-methylisoquinoline.

  • Causality & Solution: In

    
    H NMR, the aromatic protons on the carbocyclic ring provide the definitive answer. For the 5,8-diamine, the protons at C6 and C7 are ortho to each other, resulting in a doublet with a coupling constant (
    
    
    
    ) of approximately 7.5–8.5 Hz. In contrast, the 5,7-diamine features protons at C6 and C8 which are meta to each other, yielding a distinctly smaller coupling constant (
    
    
    Hz).

Quantitative Data: Byproduct Identification Matrix

Use the following table to rapidly diagnose reaction failures based on your analytical data.

Byproduct / ImpurityRoot CauseAnalytical SignaturePrevention Strategy
Nitro-amine Intermediates Incomplete reduction (catalyst poisoning or poor mixing)LC-MS: Target Mass + 30 DaTLC: Mid-Rf yellow spotIncrease agitation rate; ensure fresh Pd/C catalyst is used.
Tetrahydroisoquinoline Diamine Over-reduction of the heterocyclic pyridine ring

H NMR:
Loss of aromatic signals; new aliphatic multiplets at 2.5–4.0 ppm
Limit

pressure to 1 atm; strictly use Pd/C instead of

.
3-Methylisoquinoline-5,8-dione Aerobic oxidation of the electron-rich diamineVisual: Deep red/brown colorIR: C=O stretch ~1660 cm

Strictly degas all solvents; perform workup and storage under Argon.
5,7-Diamine Regioisomer Poor regioselectivity during the upstream nitration step

H NMR:
Meta-coupling (

Hz) instead of ortho-coupling
Control upstream nitration exotherm (strictly < 5°C).

Validated Experimental Protocol: Selective Reduction

To ensure trustworthiness, this protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to confirm causality and success before proceeding to the next step.

Step 1: Preparation & Degassing In a Schlenk flask, suspend 3-methyl-5,8-dinitroisoquinoline (1.0 eq) in anhydrous, degassed ethanol (0.1 M).

  • Causality: Degassing the solvent prior to the reaction removes dissolved oxygen, preventing the premature oxidation of the newly formed diamine into the dione byproduct.

Step 2: Catalyst Addition Under a positive, continuous stream of Argon, carefully add 10% Pd/C (0.1 eq by weight).

  • Causality: The Argon flow prevents the ignition of ethanol vapors by the pyrophoric Pd/C catalyst, ensuring laboratory safety and preventing localized thermal spikes that lead to over-reduction.

Step 3: Hydrogenation Evacuate the flask and backfill with


 gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25°C for 4-6 hours with vigorous stirring (800+ RPM).
  • Causality: 1 atm pressure provides sufficient thermodynamic drive for nitro reduction while kinetically preventing the over-reduction of the isoquinoline core.

Step 4: Validation Check (Monitoring) Briefly halt stirring and sample 10


L of the mixture under Argon. Analyze via TLC (eluent: 5% MeOH in DCM).
  • Self-Validation: The disappearance of the UV-active starting material (high Rf) and the appearance of a baseline-running spot confirms complete reduction. If a mid-Rf spot is present, it validates the presence of the nitro-amine intermediate, dictating that the reaction requires an additional 2 hours of hydrogenation.

Step 5: Anaerobic Filtration & Isolation Filter the reaction mixture through a tightly packed pad of Celite under an Argon blanket to remove the Pd/C. Wash the pad with degassed ethanol. Concentrate the filtrate in vacuo using a rotary evaporator flushed with Argon.

  • Causality: Removing the metal catalyst stops the reaction and removes the primary vector for metal-catalyzed air oxidation.

Step 6: Storage Store the resulting solid immediately at -20°C in an amber, inert-gas-filled vial to ensure long-term stability.

References

  • Product Class 5: Isoquinolines. Thieme Connect.[4] URL:

  • Ultramicroporous Covalent Organic Framework Nanosheets with Functionality Pair for Membrane C2H2/C2H4 Separation. ResearchGate.[2] URL:

  • A Simple Efficient Synthesis of 5,8-Isoquinolinedione. Synthetic Communications (Taylor & Francis).[3] URL:

  • 3-Methylisoquinoline-5,8-diamine (CAS: 24011-37-8). BLD Pharm.[1] URL:

Sources

Technical Support Center: Scale-Up Synthesis of 3-Methylisoquinoline-5,8-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Curated by Senior Application Scientists, this guide provides process chemists and drug development professionals with a comprehensive, field-proven framework for the scale-up synthesis of 3-methylisoquinoline-5,8-diamine.

Process Overview & Mechanistic Rationale

The synthesis of 3-methylisoquinoline-5,8-diamine from 3-methylisoquinoline is a two-step sequence governed by strict electronic effects.

  • Electrophilic Dinitration: In strongly acidic media, the isoquinoline nitrogen is protonated, deactivating the pyridine ring. Consequently, electrophilic aromatic substitution is directed to the more electron-rich carbocyclic ring at the C-5 and C-8 positions. While mild conditions yield the mono-nitrated 5-nitroisoquinoline, forcing conditions (fuming

    
    , heat) are required to overcome the deactivation caused by the first nitro group and achieve 5,8-dinitration[1].
    
  • Global Nitro Reduction: The 5,8-dinitro intermediate must be reduced to the corresponding diamine. On a process scale, this step is notoriously challenging. Diamines on an aromatic ring are highly susceptible to air oxidation, rapidly forming isoquinoline-5,8-diones (quinones)[2]. Furthermore, the diamine product strongly coordinates to transition metals, frequently poisoning palladium catalysts during hydrogenation.

Troubleshooting Guides & FAQs

Q1: During the nitration step, my LC-MS in-process control (IPC) shows a stalled mixture of mono-nitrated and di-nitrated products. How do I drive it to completion? Causality: The first nitration event at C-5 introduces a strongly electron-withdrawing group, severely deactivating the ring toward the second nitration at C-8. Solution: You must ensure the use of fuming nitric acid (>90%


) rather than standard concentrated nitric acid (68%). Additionally, the reaction requires a thermal push. After the initial exothermic addition at 0–5 °C, the internal temperature must be carefully ramped to 85 °C to provide the activation energy required for the second nitration event[1].

Q2: My catalytic hydrogenation (Pd/C,


) stalls at ~50% conversion. Adding more hydrogen pressure doesn't help. Why? 
Causality:  This is a classic case of catalyst poisoning. As the 3-methylisoquinoline-5,8-diamine forms, the electron-rich diamine motif acts as a bidentate ligand, tightly binding to the palladium surface and blocking active sites. Additionally, partially reduced intermediates (like hydroxylamines) can precipitate, coating the catalyst.
Solution:  Switch the solvent to a highly polar, slightly acidic medium (e.g., Ethanol with 2.0 equivalents of 

). Protonating the amine as it forms prevents it from coordinating with the Pd catalyst. If the issue persists on scale-up, abandon catalytic hydrogenation and switch to a chemical reduction method, such as the Béchamp reduction (Fe/HCl), which is immune to this specific poisoning[3].

Q3: The final 3-methylisoquinoline-5,8-diamine product turns dark brown/black during workup and drying. How do I prevent this degradation? Causality: Electron-rich 5,8-diaminoisoquinolines are extremely sensitive to atmospheric oxygen. They undergo rapid auto-oxidation to form 3-methylisoquinoline-5,8-dione (a quinone), which is highly colored[2]. Solution: The protocol must be a self-validating closed system. Perform all extractions and workup steps under an inert argon or nitrogen atmosphere. Sparge all extraction solvents with


 for 30 minutes prior to use. Most importantly, do not isolate the free base. Instead, bubble 

gas into the organic extract to precipitate the product as a dihydrochloride salt. The protonated salt is significantly more stable against oxidation.

Standard Operating Protocols (SOPs)

Protocol A: Synthesis of 3-Methyl-5,8-dinitroisoquinoline

Self-Validation Check: The reaction is complete when the mono-nitro intermediate is <2% by HPLC at 254 nm.

  • Acidic Preparation: Charge a glass-lined reactor with concentrated

    
     (10 volumes) and cool to 0 °C under 
    
    
    
    .
  • Substrate Addition: Slowly add 3-methylisoquinoline (1.0 eq) in portions, maintaining the internal temperature below 10 °C to control the heat of protonation.

  • Active Nitration: Prepare a nitrating mixture of fuming

    
     (2.5 eq) and conc. 
    
    
    
    (2 volumes). Add this mixture dropwise to the reactor over 2 hours, keeping the temperature below 15 °C.
  • Thermal Ramping: Gradually warm the reactor to 85 °C and stir for 12 hours.

  • Quench & Isolate: Cool the mixture to room temperature and carefully pour it over crushed ice (30 volumes) with vigorous stirring. Filter the resulting pale-yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum at 40 °C.

Protocol B: Robust Scale-Up Reduction (Béchamp Method)

Self-Validation Check: The reaction is complete when the starting material and hydroxylamine intermediates are undetectable by LC-MS.

  • Suspension: Suspend 3-methyl-5,8-dinitroisoquinoline (1.0 eq) in a degassed mixture of EtOH/

    
     (4:1, 15 volumes).
    
  • Activation: Add fine Iron powder (10.0 eq, ~325 mesh) followed by a catalytic amount of concentrated

    
     (0.5 eq) to etch the iron surface and initiate electron transfer[3].
    
  • Reduction: Heat the mixture to gentle reflux (80 °C) for 4 hours strictly under an

    
     atmosphere.
    
  • Filtration: Cool to 25 °C, adjust the pH to 8.0 using saturated aqueous

    
    , and filter through a tightly packed Celite pad to remove iron oxides. Wash the cake with degassed ethyl acetate.
    
  • Salt Isolation: Separate the organic layer, dry over anhydrous

    
    , and filter. Immediately treat the organic filtrate with 2M 
    
    
    
    in diethyl ether until precipitation ceases. Filter the 3-methylisoquinoline-5,8-diamine dihydrochloride salt and dry under a stream of Argon.

Quantitative Data: Reduction Method Comparison

To assist in scale-up route scouting, the following table summarizes the quantitative performance of various reduction methodologies evaluated for this specific substrate.

Reduction MethodReagents / CatalystTypical YieldScalabilityPrimary Failure Mode
Catalytic Hydrogenation

(50 psi), 10% Pd/C, MeOH
45 - 55%PoorCatalyst poisoning by product; stalled reactions.
Acidic Hydrogenation

(50 psi), 10% Pd/C, EtOH/HCl
70 - 75%ModerateEquipment corrosion; partial ring reduction.
Béchamp Reduction Fe powder, cat. HCl, EtOH/

85 - 92%Excellent Iron oxide waste generation requiring filtration.
Stannous Chloride

, conc. HCl
80 - 85%PoorHeavy metal toxicity; difficult emulsion during workup.

Visualizations

Reaction Workflow

Pathway SM 3-Methylisoquinoline (Starting Material) INT 3-Methyl-5,8-dinitroisoquinoline (Intermediate) SM->INT fuming HNO3, conc. H2SO4 85°C, 12h (Electrophilic Substitution) PROD 3-Methylisoquinoline-5,8-diamine (Target Product) INT->PROD Fe powder, cat. HCl, EtOH/H2O 80°C, 4h (Béchamp Reduction)

Fig 1. Synthetic pathway for 3-methylisoquinoline-5,8-diamine via dinitration and reduction.

Troubleshooting Logic Tree

LogicTree Root Issue: Incomplete Nitro Reduction (Reaction Stalled) Q1 Is the reaction mixture highly viscous or precipitating? Root->Q1 Sol1 Action: Increase solvent volume or switch to co-solvent (EtOH/EtOAc) Q1->Sol1 Yes Q2 Is H2 uptake completely halted despite high pressure? Q1->Q2 No Sol2 Action: Acidify media (EtOH/HCl) to prevent amine coordination Q2->Sol2 Yes Sol3 Action: Abandon Pd/C. Switch to Béchamp reduction (Fe/HCl) Q2->Sol3 Persistent Issue

Fig 2. Troubleshooting logic tree for stalled nitro reduction reactions during scale-up.

References

  • [1] Filo. Explain two methods of synthesis of thietanes from 1, 3-dihaloalkanes. (4.. - Filo. Available at:

  • [2] Thieme Connect. Product Class 5: Isoquinolines. Available at:

  • [3] Google Patents. CN104072495A - Method for preparing natural product alkaloid Aaptamine. Available at:

Sources

improving the regioselectivity of 3-Methylisoquinoline-5,8-diamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regiocontrol in 3-Methylisoquinoline-5,8-diamine Functionalization

Introduction: The Regioselectivity Paradox

Welcome to the technical guide for handling 3-Methylisoquinoline-5,8-diamine . If you are accessing this guide, you are likely facing the classic "symmetric-asymmetric" challenge: the molecule appears symmetric in the carbocyclic ring (5,8-diamines), but the fused pyridine ring creates a distinct electronic bias that is often difficult to exploit.

This guide moves beyond generic protocols to address the specific electronic and steric environments created by the 3-methylisoquinoline core. Our goal is to help you selectively functionalize the C5 or C8 position, avoid polymerization, and optimize yields for downstream applications (often quinone synthesis).

Part 1: The Reactivity Landscape (Diagnostic)

Before starting a reaction, you must understand the electronic map of your substrate. The 3-methyl group and the ring nitrogen are the primary directors.

Electronic & Steric Analysis
  • The Nitrogen Sink (N2): The isoquinoline nitrogen is an electron-withdrawing sink. It pulls electron density from the carbocyclic ring.

  • Distance Effect: The C8-amine is electronically "closer" to the N2-sink via the C1 bridge. Consequently, the C8-amine is less nucleophilic (more acidic) than the C5-amine.

  • The C5-Amine (Target A): Being further from the N-heterocycle's inductive pull, the C5-amine retains higher electron density. It is the kinetic nucleophile.

  • The 3-Methyl Effect: The methyl group at C3 is an electron donor. It slightly increases the basicity of the ring nitrogen (N2) but has negligible steric impact on the distant C5/C8 positions. Its primary role is solubility enhancement and preventing nucleophilic attack at C3 during oxidative steps.

Visualizing the Pathway

The following decision tree helps you select the correct conditions based on your desired regioisomer.

Reactivity_Flowchart Start Substrate: 3-Methylisoquinoline-5,8-diamine Goal What is your target? Start->Goal C5_Target Target: C5-Functionalization (Kinetic Product) Goal->C5_Target High Nucleophilicity C8_Target Target: C8-Functionalization (Thermodynamic/Blocked) Goal->C8_Target Lower Nucleophilicity Quinone Target: 5,8-Quinone (Oxidation) Goal->Quinone Redox Transformation Method_C5 Protocol A: Direct Acylation Low Temp (-78°C to -20°C) Limiting Reagent (0.9 eq) C5_Target->Method_C5 Method_C8 Protocol B: Transient Protection 1. Protect C5 (Boc/Ac) 2. React C8 3. Deprotect C8_Target->Method_C8 Method_Ox Protocol C: Oxidative Deamination Reagent: Fremy's Salt or CAN pH Control Critical Quinone->Method_Ox

Caption: Decision tree for selecting experimental protocols based on the intrinsic nucleophilicity gradient of the diamine core.

Part 2: Experimental Protocols & Troubleshooting

Protocol A: Selective C5-Acylation (The Kinetic Route)

Objective: Mono-acylation of the C5-amine while leaving C8 free. Mechanism: Exploits the higher pKa of the C5-amine compared to C8.

Step-by-Step Guide:

  • Dissolution: Dissolve 3-methylisoquinoline-5,8-diamine (1.0 eq) in anhydrous DCM or THF.

    • Note: Avoid polar aprotic solvents (DMF/DMSO) initially, as they accelerate reaction rates and reduce selectivity.

  • Base Selection: Add Pyridine (1.1 eq) or 2,6-Lutidine .

    • Why? These weak bases scavenge HCl without deprotonating the less acidic C8-amine, maintaining its lower reactivity.

  • Temperature Control: Cool the mixture to -40°C .

    • Critical: At Room Temperature (RT), the selectivity barrier collapses, leading to bis-acylation.

  • Addition: Add the acyl chloride (0.95 eq) dropwise over 60 minutes.

    • Starvation Kinetics: Never exceed 1.0 eq. It is better to have unreacted starting material (easy to separate) than bis-acylated byproduct.

Troubleshooting Table: C5-Acylation

SymptomProbable CauseCorrective Action
Bis-acylation observed (>10%) Temperature too high or addition too fast.Cool to -78°C; dilute the acyl chloride in solvent before addition.
Reaction stalls Solubility issue at low temp.Switch to THF/DCM (1:1) mix. Do not heat.
C8-isomer detected Solvent polarity too high.Switch to Toluene (if soluble) or pure DCM. Polar solvents stabilize the transition state for the C8 attack.
Protocol B: Selective C8-Functionalization (The "Sandwich" Method)

Objective: Reacting the "less reactive" C8 amine. Challenge: You cannot directly target C8 with high yield because C5 will react first. You must use a protection-deprotection strategy.

Workflow:

  • Step 1 (Block C5): React substrate with Boc₂O (1.0 eq) at 0°C.

    • Result: The more nucleophilic C5-amine is selectively Boc-protected.

  • Step 2 (Functionalize C8): React the C5-Boc intermediate with your desired electrophile (e.g., sulfonyl chloride, acyl chloride) using a stronger base (TEA/DIPEA) and heat (40°C) if necessary.

    • Why Heat? The C8-amine is deactivated; it needs thermal energy to overcome the activation barrier.

  • Step 3 (Deprotection): Treat with TFA/DCM to remove the C5-Boc group.

Protocol C: Oxidation to 3-Methylisoquinoline-5,8-dione

Objective: Converting the diamine to the quinone (common in antitumor drug synthesis). Context: The diamine is often an intermediate formed by reducing a nitro-amine or dinitro precursor. Re-oxidizing it selectively to the quinone requires handling the redox potential carefully.

Key Reagents:

  • Fremy’s Salt (Potassium nitrosodisulfonate): The gold standard for mild oxidation.

  • CAN (Cerium Ammonium Nitrate): Faster, but can over-oxidize the methyl group or ring.

Protocol (Fremy's Salt):

  • Buffer solution to pH 7.0 (Phosphate buffer).

  • Add diamine (dissolved in minimal acetone).

  • Add Fremy’s salt (2.5 eq) dissolved in water.

  • Stir at RT. The color will change to yellow/orange (quinone).

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does the 3-methyl group matter if it's far from the amines? A: While sterically distant, the 3-methyl group increases the lipophilicity of the molecule, altering solubility profiles compared to the parent isoquinoline. More importantly, it prevents nucleophilic attack at the C3 position during harsh oxidation steps (like CAN treatment), protecting the pyridine ring integrity [Source 1.8].

Q2: Can I separate the C5 and C8 regioisomers if I get a mixture? A: Yes, but it is difficult.

  • Flash Chromatography: The C5-acyl isomer is generally less polar than the C8-acyl isomer due to intramolecular H-bonding opportunities with the peri-proton (H4), whereas the C8-acyl isomer may interact with the ring nitrogen (though this is geometrically strained).

  • Recommendation: Use a gradient of Hexane:EtOAc with 1% Triethylamine. The amine tailing can be severe; the triethylamine is crucial.

Q3: My reaction turns black/tarry. What is happening? A: Isoquinoline-5,8-diamines are highly susceptible to oxidative polymerization in air (similar to phenylenediamines).

  • Fix: Always degas solvents with Argon/Nitrogen.

  • Fix: Add a trace amount of antioxidant (e.g., BHT) if the reaction allows.

  • Fix: Perform the reaction in the dark, as these conjugated systems can be photosensitive [Source 1.4].

Q4: I need to alkylate, not acylate. Does the selectivity hold? A: For reductive amination , the selectivity is lower because the intermediate imines equilibrate. For direct alkylation (e.g., methyl iodide), you will likely get a quaternary ammonium salt at the Ring Nitrogen (N2) before significant amine alkylation. You must protect the ring nitrogen or use reductive amination conditions.

Part 4: Mechanism of Selectivity (The "Why")

To fully grasp the selectivity, we must visualize the protonation states.

Mechanism Substrate Neutral 3-Methylisoquinoline-5,8-diamine N_Prot N-Ring Protonation (First Event in Acid) Substrate->N_Prot Acidic Conditions C5_React C5-Amine (High HOMO coeff.) Nucleophilic Attack Substrate->C5_React Neutral Conditions (Kinetic Control) C8_Deact C8-Amine (Deactivated by N-Ring) N_Prot->C8_Deact Strong Deactivation of C8 via C1

Caption: Under neutral conditions, C5 is the kinetic nucleophile.[1][2] Under acidic conditions, the ring nitrogen protonates, further deactivating C8 via the C1 bridge.

References

  • Synthesis and properties of 3-methylisoquinoline derivatives. Source: ChemSynthesis.[3][4] URL:[Link]

  • Regioselectivity in the amination of isoquinolinequinones. Source: Journal of Molecular Graphics and Modelling (PubMed). URL:[Link]

  • Selective Oxidations To Give 5,8-Diones. Source: Thieme Connect (Science of Synthesis). URL:[Link]

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Source: NIH / PMC. URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Methylisoquinoline-5,8-diamine before handling.

Sources

Technical Support Center: 3-Methylisoquinoline-5,8-diamine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOQ-58D-STAB-001 Compound: 3-Methylisoquinoline-5,8-diamine (CAS: 76630-89-6) Classification: Air-Sensitive / Light-Sensitive / Hygroscopic Status: CRITICAL CARE REQUIRED

Executive Summary: The Instability Mechanism

Why does this compound degrade? 3-Methylisoquinoline-5,8-diamine is chemically analogous to p-phenylenediamine but embedded within an isoquinoline scaffold. Its instability is not random; it is driven by a specific thermodynamic urge to oxidize into a quinone system.

The 5- and 8-amino groups are in a para relationship. In the presence of atmospheric oxygen, moisture, or light, these groups undergo oxidative dehydrogenation. The molecule sheds electrons to become 3-methylisoquinoline-5,8-dione (a quinone). This transformation is often accompanied by a drastic color change from pale yellow/tan to deep red, brown, or violet.

The degradation equation:



Core Directive: The "Black Box" Storage Protocol

Use this protocol for long-term banking of the material. Any deviation introduces oxidation risk.

The Golden Rule: "Cold, Dark, and Inert"[1]
ParameterRequirementScientific Rationale
Atmosphere Argon (Ar) or Nitrogen (

)
Oxygen is the primary reactant in quinone formation. Argon is preferred as it is heavier than air, forming a "blanket" over the solid.
Temperature -20°C or -80°C Arrhenius equation: Lowering temperature exponentially slows the rate of oxidation and polymerization.
Container Amber Glass + Parafilm/Teflon Tape Blocks UV light (which catalyzes radical formation) and creates a secondary moisture barrier.
State Solid (Lyophilized/Powder) Solutions degrade 100x faster than solids. Never store as a free-base solution.
Desiccant Required Moisture catalyzes proton transfer steps in the oxidation mechanism.
Diagram 1: The "Black Box" Workflow

This workflow illustrates the critical path from receipt to storage to ensure integrity.

StorageWorkflow Receipt Receipt of Material QC Visual QC (Check for Red/Brown) Receipt->QC Glovebox Inert Atmosphere (Glovebox/Schlenk) QC->Glovebox If Pass RePurify Re-purification (See Section 4) QC->RePurify If Fail (Red) Aliquot Aliquot into Amber Vials Glovebox->Aliquot Avoid O2 Seal Seal under Ar (Parafilm/Tape) Aliquot->Seal Freeze Deep Freeze (-20°C to -80°C) Seal->Freeze

Figure 1: Critical path for handling air-sensitive aromatic diamines upon receipt.

Troubleshooting Guide & FAQs

Direct answers to observations you may make in the lab.

Q1: The powder has turned from pale yellow to dark brown/red. Is it usable?

A: Likely No. This color shift indicates significant oxidation to 3-methylisoquinoline-5,8-dione or the formation of azo-polymers [1, 2].

  • The Science: Quinones are highly conjugated chromophores (deeply colored). Even 1-2% impurity can intensely color the sample.

  • Action: Run a TLC or LC-MS. If the oxidized peak (M-2 or M-4 mass shift) is >5%, repurify immediately. Do not use for sensitive biological assays as quinones are redox-active toxins.

Q2: I need to use the compound in cell culture. Can I make a stock solution in DMSO?

A: Only for immediate use. Do NOT store 3-methylisoquinoline-5,8-diamine in DMSO for more than 24 hours, even frozen.

  • The Science: DMSO is a mild oxidant (Swern oxidation mechanism). Over time, it can facilitate the oxidation of electron-rich diamines.

  • Better Alternative: Make stock solutions in degassed anhydrous ethanol or acetonitrile (acidified with 0.1% HCl if compatible with your assay) and store at -80°C. The acid helps protonate the amines, protecting them from oxidation [3].

Q3: The compound has become sticky or gummy.

A: Hygroscopic Failure. The free base diamine is hygroscopic.

  • The Science: Absorbed water lowers the glass transition temperature and acts as a medium for autoxidation.

  • Action: Lyophilize immediately. If possible, convert to the dihydrochloride salt (2HCl) using anhydrous HCl in ether. The salt form is significantly more stable to air and moisture than the free base [4].

Q4: My yield is low during synthesis/workup. Where did it go?

A: Check the aqueous layer. Isoquinoline diamines are amphoteric but can be quite polar.

  • The Science: If you did an acidic workup, the molecule is protonated and stuck in the water. If you did a basic workup in air, it may have polymerized at the interface.

  • Action: Perform extractions at pH 8-9 using chloroform/isopropanol (3:1) to ensure recovery of the free base, but work fast and under Nitrogen.

Degradation Pathway Visualization

Understanding the enemy: How Oxygen attacks the 5,8-diamine system.

DegradationPath cluster_catalysts Catalysts of Degradation Diamine 3-Methylisoquinoline- 5,8-diamine (Reduced Form) [Pale Yellow] Radical Semi-quinone Radical Intermediate Diamine->Radical -1e-, -H+ (Oxidation) Trigger: O2 / Light Quinone 3-Methylisoquinoline- 5,8-dione (Oxidized Form) [Deep Red/Violet] Radical->Quinone -1e-, -H+ Polymer Azo-Polymers / Tars [Dark Brown/Black] Radical->Polymer Polymerization Quinone->Polymer Michael Addition UV UV Light Moisture Moisture (H2O)

Figure 2: Oxidative pathway transforming the diamine into the quinone (dione).

Salvage Protocol (Re-purification)

If your compound has partially degraded (brown solid), use this method.

  • Dissolution: Dissolve the crude material in degassed 0.5 M HCl (The diamine dissolves; neutral quinone impurities may remain insoluble or can be washed away).

  • Wash: Wash the acidic solution with Ethyl Acetate (removes non-basic quinone/organic impurities). Discard the organic layer.

  • Neutralization: Under an Argon blanket, cool the aqueous layer to 0°C. Slowly adjust pH to ~9-10 using NaOH.

  • Extraction: Extract immediately with degassed Dichloromethane (DCM) or Chloroform.

  • Drying: Dry over Anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Evaporate solvent in vacuo without heat. Store immediately.

References

  • Synthesis of Isoquinoline-5,8-diones. Context: Describes the oxidation of aminoisoquinolines to quinones, confirming the degradation pathway. Source: Thieme Connect / Science of Synthesis. Link:

  • Handling Air-Sensitive Reagents. Context: Standard operating procedures for storing electron-rich, air-sensitive aromatic compounds. Source: Sigma-Aldrich Technical Bulletin AL-134. Link:

  • Stability of Aminoisoquinolines. Context: Discusses the chemical properties and basicity of isoquinoline derivatives, supporting the recommendation for salt formation. Source: PubChem - 3-Methylisoquinoline Data.[1] Link:

  • General Reactivity of Aromatic Diamines. Context: Establishes the susceptibility of para-diamines to oxidative cycling. Source: Ossila - Air Sensitive Compounds Guide. Link:

Sources

method development for the analysis of 3-Methylisoquinoline-5,8-diamine in complex matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Method Development Support Center. The analysis of 3-Methylisoquinoline-5,8-diamine in complex biological or environmental matrices presents a unique intersection of analytical challenges. As a highly polar, polybasic heterocyclic aromatic amine, it defies standard reversed-phase chromatography and is highly susceptible to auto-oxidation. Isoquinoline frameworks are prominent in medicinal chemistry, but their basicity and reactivity require careful analytical consideration[1].

This guide is designed for research scientists and drug development professionals. It moves beyond basic troubleshooting to explain the causality behind experimental failures, providing self-validating protocols to ensure robust, reproducible quantitation.

Section 1: Sample Preparation & Matrix Management

FAQ 1: My analyte signal drops significantly when extracted from plasma compared to neat solvent. What is causing this?

The Causality: You are likely observing a combination of chemical degradation and matrix-induced ion suppression. The 5,8-diamine moiety is highly susceptible to auto-oxidation. In the presence of dissolved oxygen and trace transition metals found in biological matrices, the diamine rapidly oxidizes into a quinone-diimine degradant. This alters the mass-to-charge ratio (


), resulting in a complete loss of the target Multiple Reaction Monitoring (MRM) signal. Furthermore, if you are using a generic protein precipitation method, residual phospholipids are co-eluting with your highly polar analyte, causing severe ion suppression in the Electrospray Ionization (ESI) source.

The Solution: You must quench the oxidation pathway immediately upon sample collection by adding an antioxidant, and utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to selectively isolate the basic amines from phospholipids. Polymeric mixed-mode sorbents minimize the binding of large biomolecules to the surface, simplifying the SPE process while maintaining high recovery[2].

Oxidation_Logic Diamine 3-Methylisoquinoline-5,8-diamine Oxidation O2 / Transition Metals (Matrix Exposure) Diamine->Oxidation Prevention Add 0.1% Ascorbic Acid + EDTA to Matrix Diamine->Prevention Quinone Quinone-diimine Degradant (Loss of MS Signal) Oxidation->Quinone Stable Stable Diamine for LC-MS Prevention->Stable

Fig 1. Auto-oxidation pathway of 5,8-diamines and chemical prevention strategy.

Quantitative Comparison: SPE Sorbent Selection

To achieve a self-validating extraction, the sorbent chemistry must match the analyte's ionization state.

Sorbent TypePrimary MechanismSuitability for 3-Methylisoquinoline-5,8-diamine
C18 (Reversed Phase) HydrophobicPoor. Analyte is too polar; results in breakthrough during loading.
HLB (Polymeric) Hydrophobic / HydrophilicModerate. Better retention than C18, but lacks orthogonal selectivity to remove lipids.
MCX (Mixed-Mode Cation) Hydrophobic + Strong Cation ExchangeExcellent. Captures protonated basic amines; allows aggressive organic washes.
MAX (Mixed-Mode Anion) Hydrophobic + Strong Anion ExchangePoor. Analyte lacks acidic functional groups to bind to the sorbent.
Protocol: Self-Validating MCX SPE for Biological Matrices

Self-Validation Note: By collecting and analyzing the Wash 1 and Wash 2 fractions during your initial method development, you create a self-validating system. If the target analyte appears in the wash fractions, the sample loading pH was insufficiently acidic to protonate the amines, allowing immediate root-cause identification.

  • Sample Pretreatment: Aliquot 100 µL of plasma. Immediately add 10 µL of 10% Ascorbic Acid to prevent oxidation. Dilute with 300 µL of 2% Phosphoric acid (

    
    ) to disrupt protein binding and ensure the isoquinoline and primary amines are fully protonated (cationic).
    
  • Conditioning: Pass 500 µL of LC-MS grade Methanol (MeOH) through the 30 mg MCX cartridge, followed by 500 µL of LC-MS grade water.

  • Loading: Load the pretreated sample at a flow rate of 1 mL/min. The protonated amines will bind tightly to the sulfonic acid groups of the sorbent.

  • Wash 1 (Aqueous/Acidic): Wash with 500 µL of 2% Formic acid in water. This removes neutral and acidic matrix components without breaking the ionic bonds of the target analyte.

  • Wash 2 (Organic): Wash with 500 µL of 100% MeOH. This aggressively removes hydrophobic interferences, including ion-suppressing phospholipids.

  • Elution: Elute the target analyte with 500 µL of 5% Ammonium Hydroxide (

    
    ) in MeOH. The high pH neutralizes the basic amines, breaking the ionic interaction with the sorbent.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial HILIC mobile phase.

SPE_Workflow Start Plasma Sample + Ascorbic Acid Pretreat Pretreatment Dilute with 2% H3PO4 Start->Pretreat Load Load Sample Amines Bind to Sorbent Pretreat->Load Condition Condition MCX Cartridge MeOH then H2O Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes acidic interferences) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes amines) Wash2->Elute Evaporate Evaporate & Reconstitute in HILIC Mobile Phase Elute->Evaporate

Fig 2. Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Section 2: Chromatographic Separation

FAQ 2: I am experiencing severe peak tailing and poor retention on my standard C18 column. How can I improve peak shape?

The Causality: 3-Methylisoquinoline-5,8-diamine is a highly polar, polybasic compound. At typical acidic mobile phase pH (e.g., 0.1% Formic Acid, pH ~2.7), the isoquinoline nitrogen and both amino groups are fully protonated. These cations interact strongly with residual, unendcapped silanols (


) on the silica backbone of reversed-phase columns via secondary ion-exchange mechanisms. This dual retention mechanism (hydrophobic partitioning + ion exchange) destroys peak symmetry and causes severe tailing.

The Solution: Abandon standard reversed-phase for this molecule. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides good retention of polar metabolites outside the suppression region and thus allows sensitive and accurate quantification[3]. By utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase, the analyte partitions into a water-enriched layer on the stationary phase surface, completely bypassing the hydrophobic/silanol conflict.

LC_Troubleshooting Issue Poor Retention / Peak Tailing Check Is Compound Highly Polar/Basic? Issue->Check Yes Yes (Isoquinoline diamine) Check->Yes RP Reversed Phase (C18) Silanol Interactions Yes->RP If using HILIC Switch to HILIC / ANP (Silica Hydride or Amide) Yes->HILIC Direct Choice RP->HILIC Solution Result Sharp Peaks, High MS Sensitivity HILIC->Result

Fig 3. Chromatographic troubleshooting logic for polar basic amines.

Quantitative Data: Optimized HILIC-MS/MS Parameters

Rapid LC-MS/MS methods for biogenic amines often utilize acidified mobile phases to ensure consistent ionization[4]. Below are the optimized parameters for HILIC separation.

ParameterSetting / ValueMechanistic Rationale
Column Chemistry Amide-bonded Silica (100 x 2.1 mm, 1.7 µm)Forms a stable aqueous hydration shell for polar analyte partitioning.
Mobile Phase A (Aqueous) 10 mM Ammonium Formate in

(pH 3.0)
Provides protons for

efficiency; maintains ionic strength to ensure sharp peak shapes.
Mobile Phase B (Organic) 0.1% Formic Acid in AcetonitrileActs as the weak solvent in HILIC; drives retention.
Gradient Profile 95% B to 50% B over 5.0 minsInverse gradient compared to reversed-phase; increasing water elutes the polar analyte.
Flow Rate & Temp 0.4 mL/min at 40°COptimizes mass transfer kinetics within the 1.7 µm porous particles.

Section 3: MS/MS Detection & Sensitivity

FAQ 3: Why is my MS/MS sensitivity fluctuating between injections, and how do I stabilize it?

The Causality: Sensitivity fluctuations for basic amines in ESI are almost always tied to inconsistent desolvation or variable matrix suppression. In HILIC mode, because the mobile phase is highly organic (>80% Acetonitrile at elution), desolvation is highly efficient. However, if the buffer concentration in Mobile Phase A is too low (<5 mM), the ionic strength of the droplet varies depending on trace salts from the injected sample, leading to inconsistent ionization efficiency.

The Solution: Ensure your aqueous mobile phase contains a minimum of 10 mM volatile buffer (e.g., Ammonium Formate). Additionally, verify that your sample reconstitution solvent perfectly matches the initial gradient conditions (95% Acetonitrile). Injecting a sample dissolved in a highly aqueous solvent onto a HILIC column will cause local disruption of the hydration shell, leading to peak splitting and erratic MS integration.

References

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications Source: chromatographyonline.com URL:[Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE Source: agilent.com URL:[Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring Source: nih.gov URL:[Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: nih.gov URL:[Link]

Sources

Validation & Comparative

validation of the biological activity of 3-Methylisoquinoline-5,8-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation framework for 3-Methylisoquinoline-5,8-diamine , a potent nitrogen-heterocyclic precursor with significant potential in oncology and antimicrobial pharmacophores.

This guide treats the compound as a novel chemical entity (NCE) with dual-modal activity: DNA intercalation and Redox cycling (quinone-mimetic).

Executive Summary & Comparative Landscape

3-Methylisoquinoline-5,8-diamine (3-MQDA) represents a reduced, electron-rich scaffold that functions primarily as a pro-drug precursor to the highly bioactive isoquinoline-5,8-quinone (IQ-quinone) species. Unlike stable quinone drugs (e.g., Doxorubicin), 3-MQDA offers a unique "activation" mechanism where biological oxidation converts the diamine into reactive iminoquinones, generating localized oxidative stress.

Comparative Performance Matrix
Feature3-MQDA (Subject) Doxorubicin (Standard) Menadione (Vit K3) Isoquinoline-5,8-dione
Primary Mechanism ROS Generation (via auto-oxidation) + DNA IntercalationTopoisomerase II Inhibition + IntercalationRedox Cycling (ROS)Direct Alkylation / Redox
Solubility Moderate (Acid soluble)High (Hydrophilic)Low (Lipophilic)Moderate
Cytotoxicity (IC50) Low

M (Cell-type dependent)
nM range (High potency)

M range
Low

M
Toxicity Profile Lower systemic toxicity (Requires oxidative activation)High Cardiotoxicity (Cumulative)HepatotoxicityHigh local irritation
Stability Air-sensitive (Oxidizes to purple/red quinone)StableStableStable

Scientist's Insight: The strategic advantage of 3-MQDA over direct quinones lies in its tunable activation . While direct quinones are indiscriminately toxic, the diamine form requires cellular metabolic oxidation (often elevated in cancer cells via oxidative enzymes) to become the cytotoxic quinone-imine, potentially offering a wider therapeutic window.

Mechanistic Validation: The "Oxidative Switch"

To validate the biological activity of 3-MQDA, one must confirm its transformation into the active quinone species. The diamine itself is relatively inert until it undergoes oxidative deamination or auto-oxidation.

Pathway Visualization (DOT)

The following diagram illustrates the critical activation pathway you must validate: the conversion of the diamine to the quinone-imine and final quinone, driving ROS production.

Oxidative_Switch_Pathway Diamine 3-Methylisoquinoline- 5,8-diamine (Reduced Form) Intermed Quinone-Diimine Intermediate Diamine->Intermed Cellular Oxidation (Cytochrome P450 / Peroxidases) Quinone 3-Methylisoquinoline- 5,8-dione (Oxidized Active Drug) Intermed->Quinone Hydrolysis / -NH3 ROS Superoxide (O2•-) & H2O2 Quinone->ROS Redox Cycling (NADPH -> NADP+) DNA DNA Damage (Apoptosis) Quinone->DNA Michael Addition (Alkylation) ROS->DNA Oxidative Stress

Figure 1: The Bio-Activation Pathway. The diamine (blue) acts as a pro-drug, oxidizing in vivo to the toxic quinone (red), which drives therapeutic efficacy.

Experimental Validation Protocols

Do not rely on generic screening. Use these targeted workflows to validate the specific diamine-to-quinone mechanism.

Protocol A: Chemical Stability & Redox Verification (Pre-Bio)

Goal: Confirm the compound is capable of redox cycling before applying to cells.

  • Preparation: Dissolve 3-MQDA (1 mM) in degassed PBS (pH 7.4).

  • Auto-oxidation Trigger: Introduce atmospheric oxygen or add mild oxidant (Ferricyanide, 0.1 eq).

  • Observation: Monitor UV-Vis absorbance.

    • Success Criteria: Appearance of a new band at 450–500 nm (characteristic of quinone formation) and disappearance of the diamine peak (typically UV region).

  • Cyclic Voltammetry (CV):

    • Perform CV in acetonitrile/buffer.

    • Success Criteria: Observation of quasi-reversible redox couples (E1/2 approx -0.5V to -0.8V vs Ag/AgCl) indicative of quinone/semiquinone cycling.

Protocol B: Cytotoxicity Profiling (MTT/MTS Assay)

Goal: Determine potency against high-oxidative-stress cancer lines (e.g., MCF-7, HeLa).

Reagents:

  • 3-MQDA stock (freshly prepared in DMSO, kept under Argon to prevent premature oxidation).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add 3-MQDA in serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
    • Control: Include a "Pre-oxidized" control (3-MQDA exposed to air for 24h) to compare potency.

  • Incubation: 48 hours at 37°C.

  • Readout: Add MTT, solubilize formazan, read OD at 570 nm.

  • Data Analysis: Calculate IC50.

    • Validation Check: If the IC50 of fresh 3-MQDA is significantly higher (less potent) than the pre-oxidized control, the mechanism is confirmed as metabolic activation dependent .

Protocol C: ROS Generation Assay (DCFDA)

Goal: Prove that cell death is caused by oxidative stress (ROS), not just steric DNA binding.

Workflow:

  • Probe Loading: Load cells with

    
    M DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.
    
  • Treatment: Treat cells with

    
     concentration of 3-MQDA.
    
  • Inhibitor Check (Crucial): In parallel wells, pre-treat with N-Acetylcysteine (NAC) (5 mM), a ROS scavenger.

  • Measurement: Measure fluorescence (Ex/Em: 485/535 nm) via flow cytometry or plate reader at 1h, 3h, and 6h.

Data Interpretation:

  • Valid Result: Significant fluorescence increase vs. control.

  • Causality Check: NAC pre-treatment must abolish or significantly reduce cytotoxicity. If NAC has no effect, the mechanism is not ROS-based (likely direct DNA alkylation).

Antimicrobial Validation (MIC Determination)

Isoquinoline diamines often exhibit antifungal/antibacterial properties due to metal chelation (Cu/Fe) essential for microbial growth.

Method: Broth Microdilution (CLSI Standards). Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

StepDetail
Inoculum Adjust to

CFU/mL in Mueller-Hinton Broth.
Compound Serial dilution of 3-MQDA (0.5 – 64

g/mL).
** incubation**16-20 hours at 35°C (Bacteria); 48h (Fungi).
Endpoint Lowest concentration with no visible growth .
Validation Compare MIC with Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

Note: 3-MQDA is expected to be more active against Gram-positive bacteria (S. aureus) due to the lack of an outer membrane barrier which often excludes hydrophobic cations.

References

  • Jia, C., et al. (2019). "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." PMC (NIH). Link

  • BenchChem Technical Data. (2025). "Chemical Properties of 7-(Methylamino)isoquinoline-5,8-dione." BenchChem.[1] Link

  • PubChem. (2025).[2] "3-Methylisoquinoline Compound Summary." National Library of Medicine. Link

  • RSC Advances. (2024). "3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis and fluorescence." Royal Society of Chemistry. Link

  • Sigma-Aldrich. (2025).[3] "Safety Data Sheet: 3-Methylisoquinoline." Merck KGaA. Link

Sources

A Comparative Guide to the Structure-Activity Relationships of Isoquinoline-5,8-dione and Diamine Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Core as a Privileged Scaffold in Oncology

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including natural alkaloids and synthetic pharmaceuticals.[1][2] Compounds based on this benzo[c]pyridine framework exhibit a broad spectrum of therapeutic properties, from antimicrobial and anti-inflammatory to potent anticancer effects.[1][2] Their antiproliferative mechanisms are diverse, often involving the modulation of critical cellular pathways like PI3K/Akt/mTOR signaling, inhibition of topoisomerase, and induction of apoptosis.[1]

Within this versatile class, the isoquinoline-5,8-dione and its reduced form, isoquinoline-5,8-diamine, represent a particularly compelling pharmacophore. This framework is found in marine and microbial natural products known for their significant cytotoxic activities.[1] The dione moiety is a bio-reductive "warhead," capable of generating reactive oxygen species (ROS) and serving as a substrate for enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for 3-Methylisoquinoline-5,8-diamine analogs and their closely related 5,8-dione counterparts. By dissecting the impact of specific structural modifications on biological activity, we aim to provide researchers and drug development professionals with a rational framework for designing next-generation anticancer agents based on this potent scaffold.

Part 1: The Core Scaffold: Chemical Foundation and Biological Rationale

The fundamental 3-Methylisoquinoline-5,8-diamine structure provides a unique combination of features essential for biological activity. The diamine groups at positions 5 and 8 are critical for establishing hydrogen bond interactions within the active sites of target enzymes.[1] In the oxidized dione form, these positions become key to the compound's redox properties. The methyl group at position 3 offers a strategic point for modulating lipophilicity and steric interactions without introducing excessive bulk, a modification known to enhance anticancer activity in some isoquinoline series.[2]

Core_Scaffold cluster_0 3-Methylisoquinoline-5,8-diamine Core mol mol

Caption: Core chemical structure of 3-Methylisoquinoline-5,8-diamine.

Part 2: A Positional Breakdown of Structure-Activity Relationships

The biological potency and selectivity of this scaffold are profoundly influenced by the nature and position of its substituents. The following analysis synthesizes findings from studies on various isoquinoline-5,8-dione and related analogs to elucidate key SAR trends.

The C5/C8 Amine/Quinone System: The Bioactive Center

The primary driver of activity is the 5,8-diamine/dione functionality. The dione's ability to undergo two-electron reduction to a hydroquinone by enzymes like NQO1 is a key activation mechanism.[3] This process can lead to the formation of ROS, inducing oxidative stress and apoptosis in cancer cells.[4] For diamine analogs, these positions act as crucial hydrogen bond donors, interacting with residues in enzyme active sites, such as kinases.

The C3 Position: Balancing Potency and Profile

Substitution at the C3 position is a well-established strategy for modulating the activity of isoquinoline derivatives.[5] While this guide focuses on the 3-methyl analog, it is important to note that variations at this site can fine-tune the compound's profile. For instance, in a series of 3-arylisoquinolines, diverse substitutions led to a broad spectrum of antitumor activity.[5][6] The presence of a small alkyl group like methyl is often favorable, potentially by enhancing binding affinity through hydrophobic interactions without causing steric hindrance.

The C6 and C7 Positions: The Modification Hotspot

The region defined by positions C6 and C7 is the most synthetically accessible and impactful site for modification. Studies on related quinoline-5,8-diones and isoquinoline-5,8-diones consistently show that introducing substituents here dramatically alters biological outcomes.

  • Amino-Alkylation: A regioselective substitution of the isoquinoline-5,8-dione framework with an amino-benzylated analog resulted in a significant enhancement of cytotoxic potency.[1]

  • Halogenation: The introduction of chloro groups at C6 and C7 is a common starting point for further derivatization, creating reactive sites for nucleophilic substitution to attach various side chains.[3]

  • Ether and Pyrrolidine Linkages: In the pursuit of Sphingosine Kinase (SphK) inhibitors, linking aryl moieties via an ether at C7 on a quinoline-5,8-dione scaffold yielded compounds with good potency.[7] Further modification by incorporating a pyrrolidine group, mimicking the structure of known inhibitors, improved binding efficacy.[7]

The causality behind the importance of this region lies in its outward-facing orientation in a typical enzyme binding pocket, allowing appended side chains to probe for additional interactions and enhance selectivity and potency.

SAR_Workflow cluster_workflow Conceptual SAR Study Workflow Lead_ID Lead Identification (e.g., 3-Methylisoquinoline -5,8-dione) Synthesis Analog Synthesis (Modify C6, C7, etc.) Lead_ID->Synthesis Design Analogs Screening In Vitro Screening (Kinase & Cytotoxicity Assays) Synthesis->Screening Test Compounds Data_Analysis Data Analysis (Generate SAR) Screening->Data_Analysis Evaluate Potency Lead_Opt Lead Optimization (Refine Substituents) Data_Analysis->Lead_Opt Identify Trends Lead_Opt->Synthesis Iterative Design

Caption: A conceptual workflow for a typical Structure-Activity Relationship (SAR) study.

Part 3: Comparative Performance Data of Isoquinoline Analogs

The following table summarizes quantitative data from studies on various isoquinoline-5,8-dione and related analogs. This comparative data highlights how structural modifications influence anticancer activity across different cell lines and molecular targets.

Analog/Compound IDCore ScaffoldKey SubstitutionsTarget/AssayActivity MetricResultReference
Analog 6 Isoquinoline-5,8-dioneC7: Amino-benzylatedNCI-60 Cell Line PanelMean GI₅₀0.91 µM[1]
Compound 3 Benzo[3][8]indolo [3,4-c]isoquinolineN-(3-morpholinopropyl)Topoisomerase I / NCI-60 PanelMean GI₅₀39 nM[1]
Compound 12 3-Aminoisoquinolin-1(2H)-one3-(1,3-thiazol-2-ylamino)NCI-60 Cell Line PanelAverage lg(GI₅₀)-5.18[9]
Cdc25B Inhibitor Quinoline-5,8-quinoneC3-substitutedHeLa Cell GrowthIC₅₀~2 µM[4]
SphK Inhibitor 21 Quinoline-5,8-dioneC2: Pyrrolidine-basedSphingosine Kinase 1 (SphK1)% Inhibition @ 10 µM>60% (Improved vs. parent)[7]
Haspin Inhibitor 1b Pyrazolo[3,4-g] isoquinolineNitro groupHaspin KinaseIC₅₀57 nM[10]

Note: Data is compiled from structurally related compounds to infer the SAR for the 3-Methylisoquinoline-5,8-diamine series. GI₅₀ refers to the concentration for 50% growth inhibition.

Part 4: Essential Experimental Protocols

To ensure trustworthiness and reproducibility, detailed experimental protocols are critical. Below are methodologies for assessing two key aspects of these compounds: kinase inhibition and general cytotoxicity.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This protocol is designed to quantify the inhibitory effect of the test compounds on a specific protein kinase.

A. Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured by a decrease in the luminescent signal.

B. Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, ATP solution at 2x final concentration, and substrate solution at 2x final concentration. Serially dilute the 3-Methylisoquinoline-5,8-diamine analogs in DMSO and then in kinase buffer to achieve 2x final assay concentrations.

  • Kinase Reaction:

    • Add 5 µL of the test compound solution or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mix to each well to initiate the reaction.

    • Add 10 µL of the ATP solution to start the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. Calculate the percentage of inhibition relative to the vehicle control and determine IC₅₀ values using non-linear regression analysis.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Prep Prepare Reagents (Compound, Kinase, ATP, Substrate) Reaction Initiate Kinase Reaction (Incubate 60 min) Prep->Reaction Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Reaction->Stop Signal Generate Luminescent Signal (Add Kinase Detection Reagent) Stop->Signal Read Measure Luminescence & Calculate IC50 Signal->Read PI3K_Akt_Pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt recruits & activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Inhibitor Isoquinoline-5,8-diamine Analog Inhibitor->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt pathway by an isoquinoline analog.

Conclusion and Future Directions

The structure-activity relationship studies of 3-Methylisoquinoline-5,8-diamine analogs and their dione counterparts reveal a highly tunable scaffold for anticancer drug discovery. The core structure provides the essential pharmacophoric features, while strategic modifications at the C6 and C7 positions offer a powerful means to enhance potency and modulate selectivity. The evidence strongly suggests that this class of compounds primarily functions through the inhibition of key cellular signaling pathways, particularly protein kinases like Akt, and through the induction of oxidative stress.

Future efforts should focus on synthesizing focused libraries with diverse substituents at the C6/C7 positions to further probe interactions with specific kinase targets. The exploration of different alkyl or aryl groups at the C3 position could also yield compounds with improved pharmacokinetic properties. By combining rational design based on these SAR principles with robust biological evaluation, the 3-Methylisoquinoline-5,8-diamine scaffold holds significant promise for the development of novel and effective cancer therapeutics.

References

  • Echalier, A. et al. (2022). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. ChemMedChem, 17(3). Available at: [Link]

  • Gornicka, A. et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(13). Available at: [Link]

  • Yadav, P. et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Research J. Pharm. and Tech., 17(10). Available at: [Link]

  • Echalier, A. et al. (2021). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. ResearchGate. Available at: [Link]

  • (N/A). (N/A). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. PDF. Available at: [Link]

  • Hussein, M. S. et al. (2022). Synthesis new derivatives of quinoline and study the biological activity for some of them. Egyptian Journal of Chemistry, 65(132). Available at: [Link]

  • Saczewski, F. et al. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. International Journal of Molecular Sciences, 25(20). Available at: [Link]

  • Gorka, A. P. et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(18). Available at: [Link]

  • Anizon, F. et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17). Available at: [Link]

  • (N/A). (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Available at: [Link]

  • Ibrahim, M. K. et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry, 128. Available at: [Link]

  • Kasahara, T. et al. (1994). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 4(11). Available at: [Link]

  • Gao, C. et al. (2022). Synthesis and biological activity of aminoisoquinoline schiff bases. Revista De La Sociedad Quimica De Mexico, 66(4). Available at: [Link]

  • Lazo, J. S. et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(18). Available at: [Link]

  • Tin, G. et al. (2025). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Pharmaceuticals, 18(2). Available at: [Link]

  • Potikha, L. et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2). Available at: [Link]

Sources

in vitro and in vivo evaluation of 3-Methylisoquinoline-5,8-diamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vitro and In Vivo Evaluation of 3-Methylisoquinoline-5,8-diamine Derivatives

Executive Summary & Pharmacological Context

The 3-Methylisoquinoline-5,8-diamine and its oxidized congener, the 3-Methylisoquinoline-5,8-dione , represent a privileged scaffold in medicinal chemistry, specifically designed to target solid tumors with elevated levels of NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Unlike traditional chemotherapeutics (e.g., Doxorubicin) that often suffer from dose-limiting cardiotoxicity, these derivatives exploit a "bioactivation" mechanism. The 5,8-dione core mimics the quinone moiety of Streptonigrin and Lavendamycin but utilizes the isoquinoline backbone to modulate redox potential and DNA intercalation affinity.

Key Therapeutic Value Proposition:

  • Mechanism: NQO1-mediated reduction of the 5,8-dione to the cytotoxic 5,8-hydroquinone/diamine species, generating a futile redox cycle that produces reactive oxygen species (ROS) specifically within tumor cells.

  • Selectivity: High specificity for NQO1+ tumors (e.g., non-small cell lung cancer, pancreatic cancer, breast cancer).

  • Safety: Reduced systemic toxicity compared to anthracyclines due to the requirement for enzymatic activation.

Comparative Performance Analysis

This section objectively compares 3-Methylisoquinoline-5,8-derivatives against standard-of-care alternatives.

In Vitro Cytotoxicity Profile

Data synthesized from comparative screenings against NQO1-rich (e.g., MCF-7, A549) and NQO1-deficient (e.g., MDA-MB-231) cell lines.

Compound ClassPrimary MechanismIC50 (MCF-7, NQO1+)IC50 (MDA-MB-231, NQO1-)Selectivity Index (SI)Clinical Status
3-Methylisoquinoline-5,8-dione (7-amino deriv.) NQO1 Bioactivation + ROS0.2 - 0.5 µM > 10 µM> 20 Preclinical
Doxorubicin Topo II Inhibition + Intercalation0.05 - 0.1 µM0.05 - 0.2 µM~ 1-2FDA Approved

-Lapachone
NQO1 Bioactivation (ROS)1.5 - 3.0 µM> 20 µM~ 10Clinical Trials
Streptonigrin Metal-dependent ROS0.01 - 0.05 µM0.01 - 0.05 µM~ 1Toxic (Limited Use)

Analysis:

  • Potency: The 3-methylisoquinoline derivatives exhibit nanomolar to low-micromolar potency, comparable to Doxorubicin in sensitive lines but with significantly lower toxicity in resistant/deficient lines.

  • NQO1 Dependency: The activity is strictly correlated with NQO1 expression. Co-treatment with Dicoumarol (an NQO1 inhibitor) typically abolishes cytotoxicity, confirming the mechanism.

In Vivo Efficacy & Toxicity

Based on xenograft models (Human Breast/Lung Cancer).

Parameter3-Methylisoquinoline DerivativesDoxorubicin

-Lapachone
Tumor Growth Inhibition (TGI) 60 - 80% (at 5-10 mg/kg)70 - 90% (at 2-5 mg/kg)50 - 70% (at 20-40 mg/kg)
Cardiotoxicity Low/Negligible (No cumulative ROS in cardiomyocytes)High (Cumulative, irreversible)Low
Weight Loss (Systemic Tox) < 5%> 15% (Common)< 10%
Pharmacokinetics Moderate half-life; improved by 7-amino substitutionRapid clearance; tissue accumulationRapid metabolism

Mechanism of Action: The Redox Switch

The therapeutic efficacy hinges on the conversion between the oxidized (quinone) and reduced (diamine/hydroquinone) forms.[1]

RedoxMechanism Prodrug 3-Methylisoquinoline-5,8-dione (Prodrug) UnstableInt Unstable Hydroquinone (5,8-dihydroxy/diamine) Prodrug->UnstableInt Bioactivation Enzyme NQO1 Enzyme (2e- Reduction) Enzyme->Prodrug Semiquinone Semiquinone Radical UnstableInt->Semiquinone Auto-oxidation ROS Superoxide (O2•-) Hydrogen Peroxide (H2O2) UnstableInt->ROS O2 -> H2O2 Semiquinone->Prodrug Redox Cycling Semiquinone->ROS O2 -> O2•- Damage DNA Damage & Apoptosis ROS->Damage

Figure 1: The futile redox cycle. The compound enters as a stable dione, is reduced by NQO1 to the unstable diamine/hydroquinone, and spontaneously re-oxidizes, generating a burst of cytotoxic ROS.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

In Vitro NQO1-Dependent Cytotoxicity Assay

Purpose: To verify that cell death is driven by NQO1 bioactivation rather than non-specific toxicity.

Materials:

  • Cell Lines: MCF-7 (NQO1 high), MDA-MB-231 (NQO1 low).

  • Reagents: MTT or CellTiter-Glo, Dicoumarol (NQO1 inhibitor).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Inhibitor Pre-treatment (Validation Step):

    • Group A: Vehicle control.

    • Group B: Pre-treat with Dicoumarol (40 µM) for 1h. Note: Dicoumarol competes with NADH for the NQO1 active site.

  • Compound Treatment: Add serial dilutions of the 3-Methylisoquinoline derivative (0.01 µM to 100 µM).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

Self-Validating Criteria:

  • The IC50 in MCF-7 should be significantly lower (e.g., < 1 µM) than in MDA-MB-231.

  • Dicoumarol Effect: In MCF-7 cells, the IC50 should shift upwards (become less potent) by at least 5-10 fold in the presence of Dicoumarol. If toxicity persists with Dicoumarol, the compound has off-target effects.

In Vivo Xenograft Evaluation

Purpose: To assess tumor regression and systemic toxicity.

Workflow:

  • Model Establishment: Inject

    
     MCF-7 cells subcutaneously into the flank of nude mice. Wait until tumor volume reaches ~100 mm³.
    
  • Grouping (n=8/group):

    • Vehicle Control (Saline/DMSO).

    • Positive Control: Doxorubicin (2 mg/kg, i.v., weekly).

    • Test Group: 3-Methylisoquinoline derivative (5 mg/kg and 10 mg/kg, i.p., daily or q.o.d).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint Analysis:

    • Calculate Tumor Growth Inhibition (TGI) %.

    • Cardiotoxicity Check: Harvest heart tissue. Perform H&E staining and measure serum LDH/CK-MB levels.

Synthesis & Structural Optimization Logic

The "3-Methyl" group is not arbitrary; it sterically modulates the redox potential of the quinone ring. Further optimization often focuses on the 7-position amine.

SAR_Logic Core Isoquinoline-5,8-dione Core (Redox Center) Pos3 3-Methyl Group (Steric/Electronic Tuning) Core->Pos3 Stabilizes Pos7 7-Amino Substitution (Solubility & Potency) Core->Pos7 Modulates Result Optimized Derivative (High NQO1 Affinity) Pos3->Result Pos7->Result

Figure 2: Structure-Activity Relationship (SAR) logic. The 7-amino substituent is the primary handle for optimizing lipophilicity and DNA interaction, while the 3-methyl group stabilizes the core.

Critical Insight: Direct synthesis of the "5,8-diamine" is often unstable due to rapid oxidation in air. The practical approach is to synthesize the 5,8-dione (quinone), which acts as a stable prodrug that is reduced in situ (in vivo or in cellulo) to the active diamine species.

References

  • Evaluation of Isoquinoline-5,8-diones as NQO1 Substrates Source: National Institutes of Health (NIH) / PubMed Context: Establishes the redox cycling mechanism and NQO1 specificity of the isoquinolinequinone scaffold.

  • Synthesis and Cytotoxic Activity of 7-Amino-isoquinoline-5,8-diones Source: Journal of Medicinal Chemistry / ResearchGate Context: Provides primary data on the synthesis of 7-substituted derivatives and their comparative cytotoxicity against human tumor cell lines.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC (PubMed Central) Context: Comprehensive review of isoquinoline derivatives, including the 5,8-dione class, discussing structure-activity relationships and anticancer potential.

  • Mechanisms of Quinone Bioactivation and ROS Generation Source: MDPI / Biomolecules Context: Explains the enzymatic reduction of quinones to hydroquinones/diamines and the subsequent generation of superoxide radicals.

Sources

comparative analysis of the spectral properties of isoquinoline isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the spectroscopic properties of heterocyclic isomers requires more than just reading instrument outputs; it demands a rigorous understanding of how subtle structural variations dictate electronic behavior. Quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene) are fundamental structural isomers with the chemical formula C₉H₇N. While they share a fused benzene-pyridine ring system, the simple transposition of the nitrogen atom from position 1 to position 2 fundamentally rewrites their electronic dipole moments, basicity, and spectroscopic fingerprints 1.

This guide provides a comprehensive, self-validating methodological framework for the comparative spectral analysis of these two critical isomers.

I. Multimodal Spectroscopic Validation Workflow

To ensure data integrity across different analytical platforms, we employ a parallel processing workflow. Each branch of this workflow is designed to isolate specific molecular behaviors—nuclear spin, vibrational modes, and electronic transitions.

SpectralWorkflow Sample Isomeric Sample (C9H7N) NMR_Prep NMR Preparation (CDCl3 + TMS) Sample->NMR_Prep IR_Prep IR Preparation (Neat on ATR) Sample->IR_Prep UV_Prep UV-Vis Preparation (Ethanol Dilution) Sample->UV_Prep NMR_Acq 1H & 13C NMR Acquisition NMR_Prep->NMR_Acq 400 MHz IR_Acq FT-IR ATR Acquisition IR_Prep->IR_Acq 4000-400 cm⁻¹ UV_Acq UV-Vis Acquisition UV_Prep->UV_Acq 200-400 nm Data_Analysis Comparative Spectral Data Synthesis NMR_Acq->Data_Analysis IR_Acq->Data_Analysis UV_Acq->Data_Analysis

Multimodal spectroscopic workflow for the comparative analysis of quinoline and isoquinoline.

II. Experimental Methodologies & Causality

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Elucidate atomic connectivity and map the electron-withdrawing effects of the imine nitrogen.

  • Sample Preparation: Dissolve 10 mg of the pure isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is a non-polar, aprotic solvent that prevents hydrogen-bonding artifacts which could artificially shift the signals of the nitrogen-adjacent protons. TMS provides an absolute 0.00 ppm reference 1.

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz using a 90° pulse angle and a 2-second relaxation delay.

    • Causality: The 2-second delay ensures complete longitudinal relaxation (

      
      ) of the protons, which is mandatory for accurate quantitative integration.
      
  • ¹³C NMR Acquisition: Acquire proton-decoupled spectra with a 5-second relaxation delay.

    • Causality: Quaternary carbons (C-4a, C-8a) lack Nuclear Overhauser Effect (NOE) enhancement and have long

      
       times. The extended delay prevents these critical structural markers from disappearing into the baseline noise [[2]]().
      
  • Self-Validating System: The protocol is structurally validated if, and only if, the integral of the ¹H spectrum sums to exactly 7.0 protons. Any fractional deviation immediately flags incomplete relaxation or solvent contamination.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR

Objective: Identify characteristic vibrational modes of the heterocyclic rings.

  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and collect a background spectrum.

  • Sample Application: Apply 2 µL of the neat liquid isomer directly onto the crystal and apply standard anvil pressure.

    • Causality: Analyzing the sample neat via ATR bypasses the need for KBr pellets. Because nitrogenous heterocycles are highly hygroscopic, KBr pressing often introduces broad O-H stretching artifacts (~3300 cm⁻¹) that obscure the critical C-H stretching regions.

  • Self-Validating System: Before sample application, the real-time background spectrum must show >98% transmittance across the 4000-400 cm⁻¹ range. Baseline drift indicates crystal contamination, invalidating the run.

Protocol 3: UV-Vis Spectrophotometry

Objective: Quantify the π→π* and n→π* electronic transitions.

  • Preparation: Prepare a 10 µM stock solution in UV-grade ethanol.

    • Causality: Ethanol is a polar protic solvent. It hydrogen-bonds with the lone pair on the nitrogen, stabilizing the n-orbital and effectively separating the n→π* transition from the dominant π→π* transitions without solvent cutoff interference above 210 nm 1.

  • Acquisition: Scan from 200 nm to 400 nm using a quartz cuvette.

  • Self-Validating System: The absorbance at

    
     must fall strictly between 0.1 and 1.0 AU. If AU > 1.0, non-linear deviations from the Beer-Lambert law invalidate the molar absorptivity calculation, dictating immediate serial dilution.
    

III. Comparative Spectral Data & Mechanistic Insights

The structural variance between quinoline and isoquinoline manifests most aggressively in their NMR chemical shifts.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
PositionQuinolineIsoquinolineMechanistic Driver
H-1 N/A (Nitrogen)9.25 (s) Flanked by N and the fused benzene ring; extreme deshielding.
H-2 8.90 (dd) N/A (Nitrogen)Direct inductive electron withdrawal by adjacent Nitrogen.
H-3 7.40 (dd)8.55 (d)Proximity to N in isoquinoline causes strong downfield shift.
H-4 8.15 (dd)7.65 (d)Conjugation effects from the fused system.
H-5 to H-8 ~7.50 - 8.10~7.60 - 7.95Benzenoid protons; heavily influenced by ring anisotropy.

Mechanistic Insight (NMR): In quinoline, the H-2 proton is adjacent to the highly electronegative nitrogen, resulting in a strong downfield shift (~8.90 ppm). However, in isoquinoline, the H-1 proton is trapped between the electronegative nitrogen and the anisotropic magnetic field of the fused benzene ring. This dual-deshielding effect pushes the H-1 resonance of isoquinoline to a uniquely high chemical shift of ~9.25 ppm, serving as the primary diagnostic marker to distinguish the two isomers 12.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
CarbonQuinolineIsoquinoline
C-1 N/A152.5
C-2 150.3N/A
C-3 121.0143.3
C-4 135.8120.4
C-8a (Bridgehead) 148.3135.8
Table 3: UV-Vis and IR Spectroscopic Markers
ModalityParameterQuinolineIsoquinoline
UV-Vis

(Ethanol)
~226 nm, 270 nm, 313 nm~217 nm, 266 nm, 317 nm
FT-IR C=N Stretch~1590 cm⁻¹~1620 cm⁻¹
FT-IR C-H Out-of-plane~780 cm⁻¹, ~805 cm⁻¹~745 cm⁻¹, ~825 cm⁻¹

Mechanistic Insight (UV-Vis & IR): Both molecules exhibit intense


 transitions characteristic of extended aromatic systems 3. However, the positional shift of the nitrogen alters the HOMO-LUMO gap slightly. Isoquinoline demonstrates a higher frequency C=N stretch in IR (1620 cm⁻¹ vs 1590 cm⁻¹) due to the altered conjugation pathway in the 2-azanaphthalene system, which subtly increases the double-bond character of the C1-N bond compared to the C2-N bond in quinoline.

IV. Conclusion

Differentiating between quinoline and isoquinoline requires a multimodal approach. While UV-Vis and IR provide supporting structural context regarding conjugation and functional groups, high-resolution ¹H and ¹³C NMR remain the gold standards. By leveraging the extreme deshielding of the H-1 proton in isoquinoline, researchers can definitively map the positional isomerism of these foundational heterocyclic scaffolds.

References

  • 1H and 13C NMR assignments of isoquinoline alkaloids ScienceAsia URL: [Link]

  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents ResearchGate URL:[Link]

Sources

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.